molecular formula C19H21ClN2O4S-2 B011710 MC(5) tianeptine CAS No. 104732-22-1

MC(5) tianeptine

Cat. No.: B011710
CAS No.: 104732-22-1
M. Wt: 408.9 g/mol
InChI Key: YYUMTPUPRWXCTH-UHFFFAOYSA-L
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Description

MC(5) tianeptine, also known as this compound, is a useful research compound. Its molecular formula is C19H21ClN2O4S-2 and its molecular weight is 408.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiepins - Thiazepines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(3-chloro-6-methyl-5,5-dioxido-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O4S/c1-22-16-7-3-2-6-14(16)19(21-11-5-4-8-18(23)24)15-10-9-13(20)12-17(15)27(22,25)26/h2-3,6-7,9-10,12,19,21,25-26H,4-5,8,11H2,1H3,(H,23,24)/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUMTPUPRWXCTH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C3=C(S1([O-])[O-])C=C(C=C3)Cl)NCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104732-22-1
Record name Tianeptine MC(5)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104732221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Molecular structure and chemical properties of MC(5) tianeptine metabolite

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Tianeptine and the Significance of its Major Metabolite

Tianeptine is an atypical antidepressant agent with a unique pharmacological profile that distinguishes it from conventional tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs).[1][2] Initially thought to enhance serotonin reuptake, more recent evidence has robustly demonstrated that tianeptine's primary mechanism of action involves its activity as a full agonist at the µ-opioid receptor (MOR).[1][2] This MOR agonism is considered responsible for its antidepressant and anxiolytic effects.[1] Unlike many antidepressants, tianeptine is not extensively metabolized by the cytochrome P450 system. Instead, its primary metabolic pathway is the β-oxidation of its heptanoic acid side chain.[3][4] This process leads to the formation of several metabolites, the most significant of which is the MC(5) metabolite, also known as the pentanoic acid derivative.[1][2]

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and analytical considerations of the tianeptine MC(5) metabolite. This active metabolite is of particular interest to researchers and drug development professionals due to its own pharmacological activity, which is comparable to the parent compound, and its significantly longer elimination half-life, contributing substantially to the overall therapeutic and toxicological profile of tianeptine.[1][3][4]

Molecular Structure and Physicochemical Properties

The MC(5) metabolite is formed by the shortening of tianeptine's C7 heptanoic acid side chain to a C5 pentanoic acid side chain through β-oxidation.[1][2]

Chemical Identity
  • Formal Name: 5-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1][3]thiazepin-11-yl)amino]-pentanoic acid[4]

  • CAS Number: 104732-22-1[4]

  • Molecular Formula: C₁₉H₂₁ClN₂O₄S[4]

  • SMILES: O=C(CCCCNC1C2=C(N(S(=O)(C3=CC(Cl)=CC=C31)=O)C)C=CC=C2)O[4]

Physicochemical Data Summary

The MC(5) metabolite, like its parent compound, possesses both an acidic carboxylic acid group and a basic secondary amine group, making it an amphoteric molecule. This characteristic influences its solubility and extraction behavior.

PropertyValue/InformationSource
Formula Weight 408.9 g/mol [4]
Appearance A solid[4]
Solubility Slightly soluble in Dichloromethane, DMSO, and Methanol.[4]
Extraction pH Can be isolated from urine at both acidic (pH 3-4) and alkaline (pH 9-10) conditions.[5]

Metabolic Pathway: Formation of the MC(5) Metabolite

The biotransformation of tianeptine to its MC(5) metabolite is a primary and well-established metabolic route in both humans and animal models.[1][2] This conversion occurs via β-oxidation, a common metabolic process for fatty acids. The MC(5) metabolite can be further metabolized through another round of β-oxidation to the MC(3) (propanoic acid) metabolite.[2]

Tianeptine_Metabolism Tianeptine Tianeptine (Heptanoic Acid Side Chain) MC5 MC(5) Metabolite (Pentanoic Acid Side Chain) Tianeptine->MC5 β-oxidation MC3 MC(3) Metabolite (Propionic Acid Side Chain) MC5->MC3 β-oxidation

Caption: Metabolic conversion of tianeptine to its major metabolites.

Pharmacological Profile: A Potent and Active Metabolite

A critical aspect of the MC(5) metabolite is its own significant pharmacological activity. It is not an inactive byproduct but rather a potent agonist at the µ-opioid receptor, similar to tianeptine.[1] In some studies, the MC(5) metabolite has shown comparable potency and efficacy to the parent drug at the human MOR.[2] However, the minimal delta-opioid receptor (DOR) agonist activity of tianeptine is further diminished in the MC(5) metabolite.[2]

The antidepressant-like effects of the MC(5) metabolite have been demonstrated to be MOR-dependent.[4] Given that the MC(5) metabolite reaches high concentrations in plasma and has a much longer elimination half-life (approximately 7.5 hours in rats) compared to tianeptine (around 1.2 hours in rats), it is likely a major contributor to the overall pharmacological effects observed after tianeptine administration.[3]

Receptor ActivityEC₅₀ (µM)Source
Human µ-opioid receptor (MOR) 0.454[4]
Human δ-opioid receptor (DOR) >100[4]

Analytical Methodologies for Quantification

The quantification of the MC(5) metabolite in biological matrices such as plasma, blood, and urine is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. Due to its polarity and the complexity of biological samples, the most robust and widely used analytical technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3][6]

Reference Standard Availability
Experimental Protocol: LC-MS/MS Quantification in Plasma

This protocol provides a generalized workflow based on established methods for the simultaneous determination of tianeptine and its MC(5) metabolite.[3][6]

1. Sample Preparation (Protein Precipitation)

  • Rationale: To remove proteins from the plasma sample which can interfere with the analysis and damage the LC column.

  • Procedure:

    • To 100 µL of plasma sample in a microcentrifuge tube, add an internal standard solution (e.g., pentoxifylline or a stable isotope-labeled analog).[6]

    • Add a protein precipitating agent, such as acetonitrile, typically in a 3:1 or 4:1 ratio (v/v) to the plasma volume.

    • Vortex the mixture vigorously for approximately 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Chromatographic Separation

  • Rationale: To separate the MC(5) metabolite from the parent drug, other metabolites, and endogenous matrix components before detection by the mass spectrometer.

  • Procedure:

    • Column: A C18 reversed-phase column (e.g., Aquasil C18, 5 µm, 3 x 100 mm) is commonly used.[3]

    • Mobile Phase A: Water with an additive such as 4 mM ammonium formate or 0.1% formic acid.[3]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

    • Gradient: A gradient elution is typically employed to ensure good separation and peak shape.

    • Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.[6]

    • Injection Volume: 5-10 µL.[6]

3. Mass Spectrometric Detection

  • Rationale: To provide sensitive and selective detection and quantification of the MC(5) metabolite.

  • Procedure:

    • Ionization: Electrospray ionization (ESI) in positive mode is effective.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition. For the MC(5) metabolite, a common precursor ion is [M+H]⁺. A characteristic product ion for both tianeptine and the MC(5) metabolite is m/z 292.[3]

LCMSMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Sample + Internal Standard Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant for Analysis Centrifugation->Supernatant LC_Column HPLC Separation (C18 Column) Supernatant->LC_Column ESI Electrospray Ionization (Positive Mode) LC_Column->ESI MSMS Tandem Mass Spectrometry (MRM Detection) ESI->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: General workflow for the analysis of the MC(5) metabolite in plasma.

Conclusion

The MC(5) metabolite of tianeptine is a pharmacologically active compound that plays a crucial role in the overall activity of the parent drug. Its formation via β-oxidation, its potent µ-opioid receptor agonism, and its extended pharmacokinetic profile make it a molecule of significant interest in the fields of pharmacology, toxicology, and drug development. A thorough understanding of its chemical properties and the availability of robust analytical methods, such as the LC-MS/MS protocol detailed herein, are fundamental for accurately assessing the efficacy and safety of tianeptine. Future research may further elucidate the specific contributions of the MC(5) metabolite to both the therapeutic effects and the abuse potential of tianeptine.

References

  • Samuels, B.A., Nautiyal, K.M., Kruegel, A.C., et al. (2017). The behavioral effects of the antidepressant tianeptine require the mu-opioid receptor. Neuropsychopharmacology, 42(10), 2052–2063. [Link]

  • Szafarz, M., Wencel, A., Pociecha, K., et al. (2018). Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(2), 185–196. [Link]

  • Lowe, D. (2018). Classics in Chemical Neuroscience: Tianeptine. ACS Chemical Neuroscience, 9(10), 2498-2508. [Link]

  • Horlachuk, N., Halkevych, I., Logoyda, L., & Polyak, O. (2019). Chromatography-mass spectrometry analysis of tianeptine in urine. International Journal of Green Pharmacy, 13(1), 88-92. [Link]

  • Szafarz, M., Wencel, A., Pociecha, K., et al. (2017). Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(2), 185-196. [Link]

  • Gassaway, M. M., et al. (2014). The atypical antidepressant and neurorestorative agent tianeptine is a mu-opioid receptor agonist. Translational Psychiatry, 4(7), e411. [Link]

  • Couet, W., Girault, J., Latrille, F., Salvadori, C., & Fourtillan, J. B. (1990). Kinetic profiles of tianeptine and its MC5 metabolite in plasma, blood and brain after single and chronic intraperitoneal administration in the rat. European journal of drug metabolism and pharmacokinetics, 15(1), 69–74. [Link]

  • Horlachuk, N., et al. (2019). Chromatography-mass spectrometry analysis of tianeptine in urine. ResearchGate. [Link]

Sources

Pharmacokinetic & Bioanalytical Profile of Tianeptine MC5 in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Clinical Research

Executive Summary

Tianeptine is an atypical tricyclic antidepressant that defies the standard monoaminergic hypothesis, acting primarily as a mu-opioid receptor (MOR) agonist and glutamate modulator.[1][2] While the parent compound exhibits a rapid elimination half-life (~2.5 hours), its pharmacokinetic (PK) profile is heavily influenced by its major metabolite, MC5 (pentanoic acid analog).

For researchers and clinicians, MC5 is not merely a degradation product; it is a bioactive reservoir that extends the therapeutic window of tianeptine. Unlike the parent, which undergoes rapid extrarenal clearance, MC5 exhibits a significantly longer half-life (~7.2 hours) and relies heavily on renal excretion.[3] This guide dissects the metabolic genesis, bioanalytical quantification, and clinical pharmacokinetics of MC5, providing a validated framework for study design and data interpretation.

Chemical Identity & Metabolic Genesis

The Beta-Oxidation Pathway

Unlike most psychotropic drugs that rely on hepatic Cytochrome P450 (CYP450) enzymes, tianeptine is metabolized primarily via beta-oxidation of its heptanoic acid side chain.[2] This is a critical distinction for drug-drug interaction (DDI) studies, as tianeptine and MC5 are unlikely to interact with CYP inhibitors (e.g., fluoxetine, ketoconazole).

The metabolic cascade proceeds as follows:

  • Parent (Tianeptine): Contains a 7-carbon (heptanoic) side chain.[2]

  • MC5 (Major Metabolite): Beta-oxidation shortens the chain by two carbons, resulting in a 5-carbon (pentanoic) analog.[2]

  • MC3 (Minor Metabolite): Further beta-oxidation yields a 3-carbon (propionic) analog.[2]

Visualization of Metabolic Flux

The following diagram illustrates the non-CYP dependent conversion pathway.

TianeptineMetabolism Parent Tianeptine (Heptanoic Acid Side Chain) MW: 436.95 Enzyme1 Beta-Oxidation (Mitochondrial) Parent->Enzyme1 MC5 Metabolite MC5 (Pentanoic Acid Analog) MW: ~409 Active MOR Agonist Enzyme1->MC5 Enzyme2 Beta-Oxidation (Secondary) MC5->Enzyme2 Elimination Renal Excretion (Glucuronide/Glutamine Conjugates) MC5->Elimination Primary Route MC3 Metabolite MC3 (Propionic Acid Analog) Enzyme2->MC3

Figure 1: Metabolic pathway of Tianeptine highlighting the beta-oxidation sequence to MC5.

Bioanalytical Methodology (LC-MS/MS)

Quantifying MC5 in human plasma requires overcoming the amphoteric nature of the molecule (containing both acidic and basic moieties). Standard protein precipitation often yields poor recovery due to matrix effects. The following protocol utilizes Solid Phase Extraction (SPE) for optimal sensitivity.

Experimental Protocol: SPE-LC-MS/MS

Objective: Isolate and quantify Tianeptine and MC5 from human plasma with a Lower Limit of Quantification (LLOQ) of 5 ng/mL.

Reagents & Standards
  • Internal Standard (IS): Tianeptine-d4 or MC5-d4 (Deuterated standards are essential to correct for ionization suppression).

  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) copolymer (e.g., Oasis HLB or Strata-X), 30 mg/1 mL.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Workflow
  • Sample Pre-treatment:

    • Aliquot 200 µL human plasma.

    • Add 20 µL Internal Standard (IS) working solution.

    • Add 200 µL 2% Formic Acid (aq) to acidify and disrupt protein binding. Vortex for 30s.

  • SPE Extraction:

    • Conditioning: 1 mL Methanol followed by 1 mL Water.

    • Loading: Apply pre-treated sample to cartridge.

    • Washing: Wash with 1 mL 5% Methanol in Water (removes salts/proteins).

    • Elution: Elute with 1 mL Methanol.

  • Reconstitution:

    • Evaporate eluate to dryness under nitrogen stream at 40°C.

    • Reconstitute in 100 µL Mobile Phase (80:20 A:B).

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Flow Rate: 0.4 mL/min.

    • Gradient: 20% B to 90% B over 3 minutes.

    • Ionization:[4][5] ESI Positive Mode.[4]

Mass Transitions (MRM)

Due to the loss of the ethylene moiety (-C2H4) during metabolism, the precursor ion shifts.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Tianeptine 437.1 [M+H]+292.13025
MC5 409.1 [M+H]+228.1*3028
Tianeptine-d4 441.1 [M+H]+296.13025

Note: The 228.1 fragment for MC5 is characteristic of the core tricyclic structure after side-chain cleavage.

Pharmacokinetic Profile

The PK profile of MC5 is distinct from the parent.[2][3][6] While Tianeptine behaves like a "hit-and-run" drug, MC5 provides a sustained tail of exposure.

Comparative PK Parameters (Single Oral Dose 12.5 mg)

The following data aggregates values from healthy volunteer studies (fasted state).

ParameterTianeptine (Parent)MC5 (Metabolite)Physiological Significance

(h)
0.94 ± 0.472.23 ± 0.42MC5 formation is rate-limited by metabolism, peaking later.

(ng/mL)
334 ± 7963 ± 14Parent exposure is ~5x higher at peak.

(h)
2.5 ± 1.17.2 ± 5.7Critical: MC5 persists 3x longer than parent.
Clearance Mechanism Hepatic (Beta-Oxidation)Renal ExcretionMC5 accumulation risk in renal failure.
Protein Binding ~94%~94%High binding limits dialyzability.
Pharmacodynamic Relevance

Recent research challenges the notion that MC5 is inactive.

  • Receptor Affinity: MC5 retains agonist activity at the Mu-Opioid Receptor (MOR), similar to the parent compound.

  • Implication: The antidepressant and anxiolytic effects observed 4-8 hours post-dose (when parent levels are low) may be driven by the sustained presence of MC5.

Clinical Implications & Safety

Renal Impairment

Because MC5 elimination is renal-dependent, kidney dysfunction alters the PK profile drastically.

  • Healthy Controls: MC5

    
     ~7 hours.
    
  • Severe Renal Failure: MC5

    
     can extend beyond 24 hours.
    
  • Dosing Adjustment: While tianeptine dosage reduction is standard in elderly/renal patients, it is primarily to prevent MC5 accumulation, not parent drug accumulation.

Drug-Drug Interactions (DDI)
  • CYP450 Independence: Tianeptine and MC5 do not significantly inhibit or induce CYP1A2, CYP2C9, CYP2D6, or CYP3A4.

  • Beta-Oxidation: Few drugs interfere with mitochondrial beta-oxidation, making tianeptine's metabolic pathway highly robust against metabolic DDIs compared to SSRIs.

Logical Diagram: Clinical Decision Making

ClinicalDecision Patient Patient Assessment RenalStatus Renal Function (GFR) Patient->RenalStatus HepaticStatus Hepatic Function Patient->HepaticStatus NormalRenal Normal GFR (>60 mL/min) RenalStatus->NormalRenal ImpairedRenal Impaired GFR (<30 mL/min) RenalStatus->ImpairedRenal Outcome3 Minimal Impact on MC5 (Beta-Oxidation Robust) HepaticStatus->Outcome3 Alcohol/Cirrhosis Outcome1 Standard Dosing (12.5mg t.i.d) NormalRenal->Outcome1 Outcome2 Dose Reduction Required (Risk of MC5 Accumulation) ImpairedRenal->Outcome2 MC5 Clearance Reduced

Figure 2: Clinical decision tree based on MC5 clearance mechanisms.

References

  • Gassaway, M. M., Rives, M. L., Kruegel, A. C., Javitch, J. A., & Sames, D. (2014). The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist.[1][2][5][7] Translational Psychiatry. Link

  • Wagstaff, A. J., Ormrod, D., & Spencer, C. M. (2001). Tianeptine: A Review of its Use in Depressive Disorders and Anxiety. CNS Drugs. Link

  • Royer, R. J., et al. (1988).[6] Pharmacokinetics and metabolism of tianeptine in healthy volunteers and in populations with risk factors.[8] Clinical Neuropharmacology. Link

  • Kruegel, A. C., & Sames, D. (2016). Classics in Chemical Neuroscience: Tianeptine.[7][9] ACS Chemical Neuroscience. Link

  • Couet, W., et al. (1990).[6][10] Kinetic profiles of tianeptine and its MC5 metabolite in plasma, blood and brain after single and chronic intraperitoneal administration in the rat.[10] European Journal of Drug Metabolism and Pharmacokinetics. Link

Sources

Stereoselective metabolism of tianeptine into MC5 enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Stereoselective Metabolism & Bioanalysis of Tianeptine to MC5: A Technical Deep Dive

Executive Summary

Tianeptine (7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid) represents a pharmacological anomaly.[1][2][3][4][5][6][7][8][9][10][11] Structurally akin to tricyclic antidepressants (TCAs) but mechanistically distinct as a mu-opioid receptor (MOR) agonist and glutamate modulator, its metabolic fate is equally unique. Unlike most psychotropics cleared via hepatic Cytochrome P450 (CYP) oxidation, tianeptine undergoes extensive mitochondrial


-oxidation of its heptanoic acid side chain.

This guide dissects the stereoselective metabolism of tianeptine into its primary active metabolite, MC5 (pentanoic acid analogue). It addresses the preservation of chirality at the C11 position, the enzymatic machinery of side-chain shortening, and the precise chiral LC-MS/MS protocols required to distinguish R- and S-isoforms in biological matrices.

Molecular Architecture & Chirality

Tianeptine possesses a single chiral center at the C11 position of the dibenzo[c,f][1,2]thiazepine ring. Clinically, it is administered as a racemate (


), containing equal amounts of the (

)- and (

)-enantiomers.
  • The Chiral Center: The C11 carbon links the tricyclic core to the amino-heptanoic acid side chain.

  • Stability: This chiral center is sterically protected and distal from the site of metabolic attack (the terminal carboxylic acid of the side chain). Consequently, metabolic inversion (e.g.,

    
    ) is chemically unlikely, meaning the stereochemical configuration is retained during the transition to MC5.
    
  • Pharmacodynamic Divergence: While both enantiomers modulate glutamatergic pathways, the (

    
    )-enantiomer (often denoted as the (-)-isomer in older literature) has historically shown higher potency in 5-HTP behavioral models, though both contribute to MOR agonism.
    

The Metabolic Engine: Mitochondrial -Oxidation[1]

The conversion of Tianeptine to MC5 is not a CYP-mediated hydroxylation but a fatty acid-like degradation cycle localized in the mitochondria. This pathway shortens the heptanoic acid (C7) tail by two carbon units to yield the pentanoic acid (C5) metabolite, MC5.

Mechanistic Pathway
  • Activation: Tianeptine is activated to Tianeptine-CoA by Acyl-CoA Synthetase.

  • Dehydrogenation: Acyl-CoA Dehydrogenase introduces a trans-double bond between C2 and C3 of the side chain.

  • Hydration: Enoyl-CoA Hydratase adds water across the double bond.

  • Oxidation: L-3-Hydroxyacyl-CoA Dehydrogenase oxidizes the hydroxyl group to a keto group.

  • Thiolysis: Beta-Ketothiolase cleaves the terminal acetyl-CoA fragment, leaving the shortened MC5-CoA, which is then hydrolyzed to free MC5.

Stereochemical Implications

Because the


-oxidation enzymes operate on the side chain—seven atoms away from the C11 chiral center—the reaction is stereoconservative .
  • (

    
    )-Tianeptine 
    
    
    
    (
    
    
    )-MC5[5]
  • (

    
    )-Tianeptine 
    
    
    
    (
    
    
    )-MC5[5][12]

However, the rate of this conversion may differ (kinetic resolution) if the transport of the enantiomers into the mitochondria or their binding affinity to Acyl-CoA Synthetase differs.

MetabolicPathway cluster_stereo Stereochemical Conservation Tianeptine Tianeptine (Racemate) (C7 Side Chain) T_CoA Tianeptine-Acyl-CoA Tianeptine->T_CoA Acyl-CoA Synthetase (Mitochondrial Entry) StereoNote C11 Chirality Retained R -> R S -> S Tianeptine->StereoNote Enoyl Trans-2-Enoyl-CoA Intermediate T_CoA->Enoyl Acyl-CoA Dehydrogenase Hydroxy 3-Hydroxyacyl-CoA Intermediate Enoyl->Hydroxy Enoyl-CoA Hydratase Keto 3-Ketoacyl-CoA Intermediate Hydroxy->Keto 3-Hydroxyacyl-CoA Dehydrogenase MC5 Metabolite MC5 (Racemate) (C5 Side Chain) Keto->MC5 Beta-Ketothiolase (- Acetyl CoA) MC3 Metabolite MC3 (C3 Side Chain) MC5->MC3 Further Beta-Oxidation StereoNote->MC5

Figure 1: The mitochondrial


-oxidation pathway of Tianeptine, highlighting the stepwise shortening of the side chain and retention of C11 chirality.

Analytical Protocol: Chiral Separation & Quantitation

To accurately assess the stereoselective PK, researchers must separate four distinct species in plasma: (


)-Tianeptine, (

)-Tianeptine, (

)-MC5, and (

)-MC5. Standard C18 chromatography cannot achieve this; Chiral Stationary Phases (CSPs) are mandatory.
Methodology: Chiral LC-MS/MS

1. Sample Preparation (Liquid-Liquid Extraction) Direct protein precipitation often yields poor enantiomeric resolution due to matrix interference. LLE is preferred.

  • Matrix: 100 µL Plasma.

  • Buffer: 50 µL Ammonium Acetate (pH 9.0) to ensure the amine is uncharged.

  • Solvent: 1 mL Ethyl Acetate:Hexane (50:50 v/v).

  • Process: Vortex 5 min, Centrifuge 10,000g, Evaporate supernatant, Reconstitute in Mobile Phase.

2. Chromatographic Conditions

  • Column: Chiralpak AGP (

    
    -acid glycoprotein) or Whelko-O 1  (Pirkle-type).
    
    • Note: AGP columns are excellent for separating basic drugs with chiral centers on ring systems but require careful pH control.

  • Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) / Acetonitrile (90:10 v/v).

    • Optimization: Tianeptine is amphoteric.[9][13] pH 4.5 suppresses the carboxylic acid ionization while keeping the amine protonated, interacting optimally with the AGP stationary phase.

  • Flow Rate: 0.4 mL/min (Isocratic).

3. Mass Spectrometry (SRM Parameters) Operate in ESI Positive mode. The fragmentation pattern is dominated by the cleavage of the side chain from the tricyclic core.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
Tianeptine 437.1292.125
MC5 Metabolite 409.1292.125
Internal Std (

-Tianeptine)
441.1296.125

Key Insight: Both Tianeptine and MC5 yield the same core fragment (


 292.1), corresponding to the tricyclic nucleus. Chromatographic separation is therefore critical to prevent cross-talk, although their precursor masses differ by 28 Da (C2H4).

AnalyticalWorkflow cluster_detection MS/MS Detection (ESI+) Sample Plasma Sample (Racemic Mix) LLE LLE Extraction (EtAc/Hexane pH 9) Sample->LLE LC Chiral LC Separation (Chiralpak AGP) LLE->LC MS1 Q1 Filter 437.1 (Tia) / 409.1 (MC5) LC->MS1 Collision Collision Cell (25 eV) MS1->Collision MS2 Q3 Filter 292.1 (Core Fragment) Collision->MS2 Data Data Output 4 Peaks: R-Tia, S-Tia, R-MC5, S-MC5 MS2->Data

Figure 2: Analytical workflow for the simultaneous chiral separation and quantification of Tianeptine and MC5 enantiomers.

Pharmacokinetic & Toxicological Implications

Stereoselective Clearance: While definitive human data on the exact metabolic ratio of


 vs 

is limited, preclinical models suggest a lack of significant stereoselectivity in the

-oxidation rate. This contrasts with CYP-metabolized drugs (e.g., warfarin) where enantiomers often have vastly different half-lives. However, renal elimination of the glucuronidated conjugates of MC5 may exhibit stereoselectivity.

Clinical Relevance:

  • Efficacy: The (

    
    )-enantiomer is often cited as the more potent modulator of serotonergic uptake (in historical models) and MOR activation.
    
  • Toxicity: High-dose abuse ("Gas Station Heroin") leads to supratherapeutic levels of MC5. Since MC5 has a longer half-life (~7-8 hours) than Tianeptine (~2.5 hours), accumulation of (

    
    )- and (
    
    
    
    )-MC5 drives the prolonged withdrawal effects observed in overdose cases.

References

  • Grislain, L., et al. (1990).[14][15] The metabolic pathways of tianeptine, a new antidepressant, in healthy volunteers.[6][7][9][12][14] Drug Metabolism and Disposition, 18(5), 804-808.[7][14] Link

  • Couet, W., et al. (1990).[7] Kinetic profiles of tianeptine and its MC5 metabolite in plasma, blood and brain after single and chronic intraperitoneal administration in the rat. European Journal of Drug Metabolism and Pharmacokinetics, 15(1), 69-74.[7] Link

  • Gassaway, M. M., et al. (2014).[15] The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist.[3][12] Translational Psychiatry, 4(7), e411. Link

  • Dąbrowska, M., et al. (2018). Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. Naunyn-Schmiedeberg's Archives of Pharmacology, 391, 185–196. Link

  • JASCO Inc. (2025). Tianeptine: Assessing Enantiomeric Ratios in Recreationally Abused Products. Application Note. Link

Sources

An In-depth Technical Guide to the Core Differences Between Tianeptine's MC3 and MC5 Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed examination of the structural, pharmacokinetic, and pharmacodynamic distinctions between the MC5 and MC3 metabolites of the atypical antidepressant, tianeptine. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific understanding to offer field-proven insights into the critical roles these metabolites play in the overall pharmacological profile of tianeptine.

Introduction: The Significance of Tianeptine Metabolism

Tianeptine is a unique pharmacological agent, historically classified as a tricyclic antidepressant but distinguished by its distinct mechanisms of action, which include modulation of the glutamatergic system and, more recently identified, full agonism at the mu-opioid receptor (MOR).[1][2] Unlike typical tricyclic antidepressants, tianeptine's metabolism does not primarily involve the cytochrome P450 (CYP) enzyme system.[2][3] Instead, it undergoes extensive metabolism primarily through β-oxidation of its heptanoic acid side chain.[1][4][5] This metabolic pathway produces several metabolites, with the pentanoic acid derivative (MC5) and the propionic acid derivative (MC3) being the most significant.[2][6][7]

Understanding the distinct characteristics of the MC5 and MC3 metabolites is paramount for a comprehensive grasp of tianeptine's therapeutic effects, duration of action, and potential for drug-drug interactions. This guide will dissect these differences, providing a foundational resource for future research and clinical application.

Metabolic Pathway: The Genesis of MC5 and MC3

The biotransformation of tianeptine is a sequential process of side-chain shortening. The parent drug, with its seven-carbon (heptanoic acid) side chain, is first metabolized to the MC5 metabolite, which has a five-carbon (pentanoic acid) side chain. Subsequently, the MC5 metabolite can be further metabolized via β-oxidation to the MC3 metabolite, characterized by a three-carbon (propionic acid) side chain.[6][7] This metabolic cascade is the primary route of biotransformation for tianeptine.[4]

G cluster_0 Tianeptine Metabolism Tianeptine Tianeptine (Heptanoic Acid Side Chain - C7) MC5 MC5 Metabolite (Pentanoic Acid Side Chain - C5) Tianeptine->MC5 β-oxidation MC3 MC3 Metabolite (Propionic Acid Side Chain - C3) MC5->MC3 β-oxidation

Caption: Metabolic pathway of tianeptine to MC5 and MC3.

Structural and Physicochemical Divergence

The core structural difference between MC5 and MC3 lies in the length of the carboxylic acid side chain attached to the dibenzothiazepine nucleus.

  • Tianeptine: Possesses a 7-carbon heptanoic acid side chain.

  • MC5 Metabolite: Features a 5-carbon pentanoic acid side chain, resulting from the removal of two carbon atoms from the parent drug.[6][8]

  • MC3 Metabolite: Has a 3-carbon propionic acid side chain, representing a further shortening of the MC5 metabolite's side chain.[6][7]

This progressive shortening of the aliphatic side chain alters the molecule's lipophilicity and polarity, which in turn influences its pharmacokinetic and pharmacodynamic properties. A shorter side chain generally leads to increased polarity, which can affect membrane permeability, protein binding, and receptor interactions.

Comparative Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The most striking and clinically relevant differences between the MC5 and MC3 metabolites are found in their pharmacokinetic profiles. The MC5 metabolite, in particular, exhibits a significantly longer duration of action than the parent compound.

ParameterTianeptineMC5 MetaboliteMC3 Metabolite
Elimination Half-Life (t½) ~2.5 - 3 hours[2][9]~7.2 - 7.6 hours[2][9][10]Shorter than MC5 (less data available)
Time to Peak Plasma Conc. (Tmax) ~1 hour[11]~2.23 hours[7]Data not extensively reported
Pharmacological Activity ActiveActive[3][10][12]Very weak activity[2]
Primary Location PlasmaPlasma[3]Primarily found in urine[3]

Key Insights from Pharmacokinetic Data:

  • Extended Half-Life of MC5: The most critical distinction is the substantially longer elimination half-life of the MC5 metabolite compared to tianeptine.[3][9][10] While tianeptine is rapidly cleared from the body, the MC5 metabolite persists for a much longer period, contributing significantly to the overall duration of the drug's effects.[9] In rats, the elimination half-life of MC5 was found to be approximately 7.53 hours, compared to 1.16 hours for tianeptine.[3][10] Human studies have reported similar findings, with MC5's half-life around 7.2 hours.[7][9]

  • MC5 as the Major Active Metabolite: Research has confirmed that the MC5 metabolite is not merely an inactive byproduct but possesses pharmacological activity comparable to the parent drug.[3][10][12] This makes it a major contributor to the therapeutic and physiological effects observed after tianeptine administration.

  • MC3 as a Terminal Metabolite: The MC3 metabolite is considered to have very weak pharmacological activity and is primarily an excretory product found in the urine.[2][3] Its short side chain likely diminishes its ability to effectively bind to target receptors.

Divergent Pharmacodynamic Profiles

The pharmacological activity of tianeptine is now understood to be primarily mediated by its action as a full agonist at the mu-opioid receptor (MOR).[1][2] The activities of its metabolites at this receptor are a key point of differentiation.

  • MC5 Metabolite: The MC5 metabolite retains significant agonist activity at the MOR, similar to tianeptine.[2][12] One study reported an EC50 value of 0.545 µM for MC5 at the mu-opioid receptor, comparable to tianeptine's 0.194 µM.[2] It also demonstrates MOR-dependent antidepressant-like activity in animal models.[8] However, the minimal delta-opioid receptor (DOR) activity of tianeptine is further reduced in the MC5 metabolite.[13]

  • MC3 Metabolite: In stark contrast, the MC3 metabolite is a very weak mu-opioid agonist, with a reported EC50 of 16 µM.[2] This indicates that its contribution to the central nervous system effects of tianeptine is likely negligible.

The sustained MOR agonism by the long-acting MC5 metabolite is a critical factor in both the therapeutic antidepressant effects and the abuse potential associated with tianeptine.

Analytical Methodologies for Metabolite Differentiation

The quantification and differentiation of tianeptine, MC5, and MC3 in biological matrices are essential for pharmacokinetic studies and clinical toxicology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

Protocol: LC-MS/MS Quantification of Tianeptine and MC5 in Plasma

This protocol is a representative example and may require optimization based on specific instrumentation and laboratory conditions.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., pentoxifylline).[3]

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Separation:

    • Column: A C18 analytical column (e.g., Aquasil C18, 5 µm, 3 x 100 mm) is suitable for separation.[3]

    • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile with 0.1% formic acid and water with 4 mM ammonium formate.[3] The formic acid aids in the protonation of the analytes for positive ion mode mass spectrometry.

    • Flow Rate: Typically 0.4-0.6 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.

      • Example Transition for Tianeptine: m/z 437.1 → 308.1

      • Example Transition for MC5: m/z 409.1 → 280.1

G cluster_1 Bioanalytical Workflow Sample Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data Data Processing & Quantification LC_MS->Data

Caption: Workflow for bioanalysis of tianeptine and its metabolites.

Implications for Research and Drug Development

The distinct profiles of the MC5 and MC3 metabolites have significant implications:

  • Contribution to Therapeutic Effect: The long half-life and potent MOR agonism of the MC5 metabolite suggest it is a key driver of tianeptine's sustained antidepressant effects. Drug development efforts could potentially focus on creating analogs that are preferentially metabolized to MC5 or are structurally similar to MC5 to optimize therapeutic duration.

  • Abuse Liability: The persistence of the active MC5 metabolite likely contributes to the abuse potential of tianeptine, as it prolongs the opioid-like effects.

  • Dosing in Special Populations: While tianeptine metabolism is largely independent of the CYP450 system, renal impairment could affect the clearance of these acidic metabolites. Studies have shown a prolongation of tianeptine's half-life in elderly patients and those with renal failure, suggesting that dosage adjustments may be necessary in these populations.[11]

Conclusion

The primary differences between the MC5 and MC3 metabolites of tianeptine are rooted in the length of their carboxylic acid side chains, a direct result of sequential β-oxidation. This structural variation leads to profound differences in their pharmacokinetic and pharmacodynamic profiles. MC5 is a major, long-acting, and pharmacologically active metabolite that significantly contributes to the overall effects of tianeptine through its sustained agonism at the mu-opioid receptor. In contrast, MC3 is a pharmacologically weak, terminal metabolite primarily destined for excretion. A thorough understanding of these differences is crucial for any scientist or researcher working with tianeptine, as it informs everything from the interpretation of behavioral studies to the design of safer and more effective therapeutic agents.

References

  • Tianeptine | C21H25ClN2O4S | CID 68870 - PubChem - NIH. Available from: [Link]

  • Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC. Available from: [Link]

  • Tianeptine - Wikipedia. Available from: [Link]

  • Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PubMed. Available from: [Link]

  • The pharmacokinetics of the antidepressant tianeptine and its main metabolite in healthy humans--influence of alcohol co-administration - PubMed. Available from: [Link]

  • The metabolic pathways of tianeptine, a new antidepressant, in healthy volunteers - PubMed. Available from: [Link]

  • (PDF) Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - ResearchGate. Available from: [Link]

  • Pharmacokinetics of tianeptine and the MC5 metabolite. (a) Chemical... - ResearchGate. Available from: [Link]

  • Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC. Available from: [Link]

  • Classics in Chemical Neuroscience: Tianeptine - ACS Publications. Available from: [Link]

  • Classics in Chemical Neuroscience: Tianeptine - PMC - NIH. Available from: [Link]

  • Pharmacokinetic and metabolic parameters of tianeptine in healthy volunteers and in populations with risk factors - PubMed. Available from: [Link]

  • Tianeptine, a new tricyclic antidepressant metabolized by beta-oxidation of its heptanoic side chain, inhibits the mitochondrial oxidation of medium and short chain fatty acids in mice - PubMed. Available from: [Link]

Sources

Methodological & Application

Application Note: High-Recovery Solid Phase Extraction (SPE) Protocols for Tianeptine and its MC5 Metabolite from Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the solid phase extraction (SPE) of tianeptine and its primary active metabolite, MC5, from human plasma. Tianeptine, an atypical antidepressant, presents unique challenges for bioanalysis due to its amphoteric chemical structure.[1] Its principal metabolite, MC5, retains similar pharmacological activity and physicochemical properties, necessitating simultaneous quantification for comprehensive pharmacokinetic (PK) and toxicokinetic (TK) studies.[2][3][4] We present two robust protocols utilizing Mixed-Mode Cation Exchange (MCX) and polymeric Hydrophilic-Lipophilic Balanced (HLB) SPE sorbents. The causality behind each step—from sample pre-treatment to elution—is explained to empower researchers to adapt and troubleshoot these methods effectively. The described protocols are designed for high analyte recovery, minimization of matrix effects, and compatibility with downstream LC-MS/MS analysis.

Introduction: The Bioanalytical Imperative for Tianeptine and MC5

Tianeptine is a tricyclic antidepressant with a unique neurochemical profile, acting as a full agonist at the mu-opioid receptor.[5][6] Unlike typical tricyclics, it is not primarily metabolized by the cytochrome P450 system; instead, it undergoes β-oxidation of its heptanoic acid side chain to form two major metabolites.[4] The pentanoic acid derivative, known as MC5, is the main active metabolite found in plasma and exhibits antidepressant effects comparable to the parent drug.[3][4]

Accurate and reproducible quantification of both tianeptine and MC5 in plasma is therefore critical for:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of both the parent drug and its active metabolite.

  • Clinical Efficacy and Safety Trials: Correlating plasma concentrations with therapeutic outcomes and adverse effects.

  • Toxicology and Overdose Investigations: Measuring drug levels in cases of misuse or poisoning.

The primary analytical challenge stems from tianeptine's structure, which contains both a basic secondary amine and an acidic carboxylic acid group, making it amphoteric or zwitterionic.[1] This dual nature complicates extraction, as the molecule's charge and polarity are highly dependent on pH. Solid phase extraction offers a superior alternative to liquid-liquid extraction (LLE) by providing higher selectivity, cleaner extracts, and improved reproducibility.[1][7]

Analyte Physicochemical Properties and SPE Strategy

A successful SPE method is built upon a fundamental understanding of the analyte's interaction with the sorbent. The choice of sorbent and the optimization of pH are paramount for tianeptine and MC5.

Chemical Structures:

G cluster_tianeptine Tianeptine cluster_mc5 MC5 Metabolite Tia MC5

Figure 1: Chemical structures of Tianeptine and its MC5 metabolite.

  • Amphoteric Nature: Tianeptine contains a secondary amine (pKa ~9.4) and a carboxylic acid (pKa ~4.5). This means:

    • At low pH (< 3) , the amine is protonated (cationic, -NH₂⁺) and the acid is neutral (-COOH). The molecule carries a net positive charge.

    • At neutral pH (~7) , the amine is partially protonated and the acid is deprotonated (anionic, -COO⁻), existing as a zwitterion.

    • At high pH (> 10) , the amine is neutral (-NH-) and the acid is deprotonated (-COO⁻). The molecule carries a net negative charge.

  • Hydrophobicity: The dibenzothiazepine tricyclic core provides significant non-polar character, enabling retention via reversed-phase mechanisms.

This dual functionality allows for several SPE strategies, with mixed-mode sorbents offering the highest degree of selectivity for complex biological matrices like plasma.[8][9]

Sorbent Selection: A Mechanistic Comparison

The selection of the SPE sorbent is the most critical decision in method development.[10][11] For tianeptine and MC5, polymeric mixed-mode and reversed-phase chemistries are highly effective.

Sorbent TypePrimary Retention Mechanism(s)Required pH (Load)AdvantagesDisadvantages
Mixed-Mode Cation Exchange (MCX) Reversed-Phase + Strong Cation ExchangeAcidic (pH ≤ 4)Highest Selectivity: Orthogonal retention allows for rigorous wash steps, yielding exceptionally clean extracts.[9]Requires precise pH control for elution.
Polymeric Reversed-Phase (HLB) Hydrophilic-Lipophilic Balance (Reversed-Phase)Near Neutral (pH ~6)Robust & Versatile: Less sensitive to minor pH variations. High capacity and good recovery for a broad range of analytes.[1][12]Lower selectivity than mixed-mode; may result in more matrix interferences.
Silica-Based C18 Reversed-PhaseNear Neutral (pH ~6)Good retention for non-polar compounds.Prone to sorbent bed drying and irreversible binding of plasma proteins. Less stable at pH extremes.[13]

Detailed Application Protocols

The following protocols are designed for a standard 1 mL plasma sample. Volumes should be scaled proportionally for different sample sizes. An appropriate deuterated internal standard (e.g., Tianeptine-d4, MC5-d4) should be added to the plasma sample before pre-treatment.[14]

Protocol 1: High-Selectivity Mixed-Mode Cation Exchange (MCX) Method

This protocol leverages both hydrophobic and ionic interactions for maximum selectivity. By acidifying the sample, the tianeptine/MC5 amine group becomes positively charged, binding strongly to the cation exchanger while the tricyclic core binds to the reversed-phase backbone.

SPE_Workflow_MCX cluster_cartridge MCX SPE Cartridge pretreat 1. Pre-treatment Plasma + 4% H3PO4 (1:1 v/v) condition 2. Condition 1 mL Methanol equilibrate 3. Equilibrate 1 mL Water condition->equilibrate load 4. Load Sample equilibrate->load wash1 5. Wash 1 1 mL 2% Formic Acid load->wash1 wash2 6. Wash 2 1 mL Methanol wash1->wash2 elute 7. Elute 1 mL 5% NH4OH in Methanol wash2->elute collect 8. Collect, Evaporate, Reconstitute elute->collect

Sources

Application Note: In Vitro Microsomal Stability Profiling of Tianeptine and its Major Metabolite MC5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for evaluating the in vitro microsomal stability of Tianeptine and its primary metabolite, MC5 (pentanoic acid analogue).

Critical Pharmacological Context: Unlike typical tricyclic antidepressants (TCAs) which are primarily cleared via CYP450 oxidation, Tianeptine is extensively metabolized via


-oxidation  of its heptanoic acid side chain—a process localized to the mitochondria , not the endoplasmic reticulum (microsomes).[1] Consequently, this microsomal stability assay serves a specific, nuanced purpose:
  • For Tianeptine: To assess minor CYP-mediated pathways (specifically CYP3A4) and potential for formation of reactive intermediates, rather than total intrinsic clearance (

    
    ).[1]
    
  • For MC5: To determine if the metabolite itself acts as a substrate for further CYP-mediated degradation or Phase II glucuronidation.

Scientific Background & Mechanism[2][3][4][5]

Metabolic Pathway Delineation

To interpret assay results correctly, one must distinguish between the major clearance pathway (non-microsomal) and the minor pathway (microsomal).

  • Major Pathway (Mitochondrial): Tianeptine (C7 side chain)

    
     MC5 (C5 side chain) 
    
    
    
    MC3 (C3 side chain).[1] This requires Acyl-CoA synthetase and dehydrogenases, which are absent or inactive in standard microsomal fractions without specific mitochondrial supplements.[1]
  • Minor Pathway (Microsomal): Tianeptine undergoes minor oxidation by CYP3A4, potentially leading to reactive metabolites capable of covalent binding.

Visualizing the Metabolic Divergence

The following diagram illustrates why microsomal stability data for Tianeptine must be interpreted differently than for standard CYP substrates.

TianeptineMetabolism Tianeptine Tianeptine (Parent) Mito Mitochondria (Beta-Oxidation) Tianeptine->Mito Major Route (>90%) Micro Microsomes (CYP450 System) Tianeptine->Micro Minor Route (CYP3A4) MC5 Metabolite MC5 (Major, Active) Mito->MC5 Side Chain Shortening MC3 Metabolite MC3 (Inactive) Mito->MC3 Reactive Reactive Metabolites (Minor, Toxic potential) Micro->Reactive Oxidation MC5->Mito Further Oxidation MC5->Micro Stability Check (Low Turnover Expected)

Figure 1: Metabolic routing of Tianeptine.[1] Note that the generation of MC5 occurs primarily in mitochondria, while microsomes are used to assess CYP-mediated liabilities.[1]

Materials & Reagents

Test Compounds
CompoundChemical NameMW ( g/mol )Stock Solvent
Tianeptine 7-[(3-chloro-6-methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepine-11-yl)amino]heptanoic acid436.95DMSO (10 mM)
MC5 5-[(3-chloro-6-methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepine-11-yl)amino]pentanoic acid408.90DMSO (10 mM)
Biological System[2][6][7]
  • Liver Microsomes: Pooled Human Liver Microsomes (HLM) or Sprague-Dawley Rat Liver Microsomes (RLM).[1]

  • Protein Concentration: 20 mg/mL (stock).[1]

Buffer & Cofactors
  • Assay Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.[1]

  • NADPH Regenerating System:

    • Solution A: NADP+ (26 mM), Glucose-6-phosphate (66 mM), MgCl2 (66 mM).[1]

    • Solution B: Glucose-6-phosphate dehydrogenase (40 U/mL).[1]

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing 200 ng/mL Tolbutamide or Verapamil as Internal Standard (IS).[1]

Experimental Protocol

Assay Conditions
  • Final Test Concentration: 1 µM (ensures linear kinetics,

    
    ).
    
  • Microsomal Protein: 0.5 mg/mL.[2][3][4]

  • Organic Solvent Limit: < 1% DMSO/ACN.[3]

  • Incubation Timepoints: 0, 5, 15, 30, 45, 60 minutes.

Workflow Diagram

AssayWorkflow Start Start Prep 1. Prepare Master Mix (Buffer + Microsomes) Pre-warm to 37°C Start->Prep Spike 2. Spike Test Compound (Tianeptine or MC5) Final Conc: 1 µM Prep->Spike Initiate 3. Initiate Reaction Add NADPH Regen System Spike->Initiate Incubate 4. Incubation 37°C, Shaking Initiate->Incubate Sample 5. Sampling Remove aliquots at 0, 5, 15, 30, 45, 60 min Incubate->Sample At timepoints Quench 6. Quench Reaction Add Ice-Cold ACN + IS Sample->Quench Centrifuge 7. Centrifugation 4000g, 20 min, 4°C Quench->Centrifuge Analyze 8. LC-MS/MS Analysis Supernatant Injection Centrifuge->Analyze

Figure 2: Step-by-step workflow for the microsomal stability assay.

Detailed Procedure
  • Preparation: Thaw microsomes on ice. Prepare 100 mM KPi buffer (pH 7.4).

  • Master Mix: Dilute microsomes to 0.56 mg/mL in KPi buffer.

  • Pre-Incubation: Aliquot 445 µL of Master Mix into 96-well deep-well plates. Add 5 µL of 100 µM Tianeptine or MC5 working solution (1:100 dilution). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add 50 µL of pre-warmed NADPH regenerating system to start the reaction (Final Vol = 500 µL; Final Protein = 0.5 mg/mL).

    • Negative Control:[5] Add 50 µL buffer instead of NADPH.

  • Sampling: At each time point (0, 5, 15, 30, 45, 60 min), transfer 50 µL of the reaction mixture into a plate containing 150 µL of Stop Solution (ACN + IS).

  • Processing: Vortex plates for 10 min, then centrifuge at 4,000 rpm for 20 min at 4°C to pellet proteins.

  • Analysis: Transfer 100 µL of supernatant to a fresh plate for LC-MS/MS analysis. Add 100 µL of water to match initial mobile phase strength.

Analytical Method (LC-MS/MS)[1][9][10]

Since MC5 is structurally similar to Tianeptine but lacks two carbons in the side chain, chromatographic separation is essential.

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+).

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

MRM Transitions (Positive Mode ESI+)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Note
Tianeptine 437.2292.130Loss of heptanoic side chain
MC5 409.1292.130Loss of pentanoic side chain
Verapamil (IS) 455.3165.235Standard IS

Note: Both parent and metabolite share the core tricyclic fragment (m/z 292.1), confirming the side chain is the site of metabolic variation.

Data Analysis & Interpretation

Calculation

Plot the Natural Log (Ln) of the % Parent Remaining versus Time (min) . Determine the slope (


) of the linear regression.
  • Half-life (

    
    ): 
    
    
    
    
    [1]
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
    [1]
Expected Results & Troubleshooting
ObservationInterpretation for Tianeptine/MC5
High Stability (>80% remaining at 60 min) Expected Result. Tianeptine and MC5 are poor substrates for CYPs.[1] This validates that their primary clearance is non-microsomal (mitochondrial beta-oxidation).[1]
Moderate Clearance Suggests CYP3A4 involvement. Verify with specific inhibitors (e.g., Ketoconazole) to confirm CYP contribution.[1]
Rapid Clearance Unexpected. Check for non-specific binding to microsomes or chemical instability (hydrolysis) in the buffer. Check Negative Control (minus NADPH).
Strategic Note on "Assays for MC5"

If the goal is to synthesize MC5 from Tianeptine in vitro, do not use microsomes . Instead, use freshly isolated hepatocytes or mitochondrial fractions supplemented with NAD+ and Coenzyme A, as these contain the beta-oxidation machinery required to convert the C7 chain to C5.

References

  • Grima, M., et al. (1989). "Pharmacokinetics and metabolism of tianeptine in humans." Xenobiotica.

  • Galloway, S. P., et al. (2023). "Classics in Chemical Neuroscience: Tianeptine." ACS Chemical Neuroscience. [1]

  • Fromenty, B., et al. (1989). "Tianeptine, a new tricyclic antidepressant metabolized by beta-oxidation of its heptanoic side chain, inhibits the mitochondrial oxidation of medium and short chain fatty acids in mice." Biochemical Pharmacology.

  • Cyprotex. "Microsomal Stability Assay Protocol." Evotec ADME Solutions.

Sources

Troubleshooting & Optimization

Technical Support Center: Tianeptine & MC5 Chromatographic Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Separation Science Hub. Current Topic: Resolving Critical Peak Overlap: Tianeptine vs. MC5 Metabolite. Assigned Specialist: Dr. A. Vance, Senior Application Scientist.

Executive Summary: The Separation Challenge

The separation of Tianeptine (parent) from its major metabolite, MC5 (pentanoic acid analogue), is a classic bioanalytical challenge. Both compounds share a tricyclic dibenzo-thiazepinyl nucleus, which dictates their UV absorbance and mass spectral fragmentation.

The difficulty arises from their structural similarity:

  • Tianeptine: Contains a heptanoic acid (C7) side chain.

  • MC5: Contains a pentanoic acid (C5) side chain (formed via

    
    -oxidation).[1]
    

The Core Problem: On standard C18 columns, the hydrophobicity difference between a C7 and C5 chain is often insufficient to resolve the peaks if the mobile phase pH is not strictly controlled. Co-elution leads to ion suppression in LC-MS/MS and integration errors in HPLC-UV.

Module 1: Baseline Protocol (The "Golden" Method)

Before troubleshooting, ensure your method aligns with this industry-validated baseline. Deviations here are the most common cause of failure.

ParameterSpecificationRationale
Column C18 (End-capped) or Phenyl-HexylC18 interacts with the alkyl tails; Phenyl-Hexyl engages the tricyclic ring via

interactions.
Dimensions 100 mm x 2.1 mm, 1.9 µm or 3 µmSub-2 µm particles provide the theoretical plates needed for close eluters.
Mobile Phase A Water + 0.1% Formic Acid CRITICAL: Low pH (< 3.0) keeps the carboxylic acid tails protonated (neutral), maximizing retention.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks than Methanol for these analytes.
Gradient Shallow ramp (e.g., 20% B to 50% B over 5 min)A steep gradient compresses the peaks, causing overlap.
Flow Rate 0.3 - 0.4 mL/minOptimized for ESI source desolvation.
Module 2: Troubleshooting Guides (Q&A)
Issue 1: "My Tianeptine and MC5 peaks are merging into a single broad peak."

Diagnosis: This is almost invariably a pH control issue . Both analytes are amphoteric but behave as weak acids due to the carboxylic tail.

  • Mechanism: The pKa of the carboxylic acid is approx 4.5. If your mobile phase pH is near 4.0 or higher, the analytes partially ionize (

    
    ). The ionized form is highly polar and elutes poorly/early, causing peak fronting and merger.
    

Corrective Action:

  • Acidify Phase A: Ensure you are using 0.1% Formic Acid (pH ~2.7).

  • Buffer Strength: If using plasma extracts, residual matrix alkalinity might shift the local pH inside the column. Switch to 5mM Ammonium Formate + 0.1% Formic Acid to buffer the pH effectively.

  • Check Retention Order: In Reverse Phase (RP), MC5 (C5 tail) is more polar and should elute before Tianeptine (C7 tail) . If they flip or merge, your organic start % is too high.

Issue 2: "I have baseline separation, but the MC5 quantification is erratic."

Diagnosis: This suggests Ion Suppression or Crosstalk . Even if peaks are visually separated by 0.2 minutes, the "tail" of the Tianeptine peak might suppress the ionization of MC5 if the load is high.

Corrective Action:

  • Monitor Crosstalk: Both compounds produce the same daughter ion (

    
     292, the tricyclic core).
    
    • Tianeptine Transition:

      
      
      
    • MC5 Transition:

      
      
      
  • Resolution Factor (

    
    ):  Aim for 
    
    
    
    . If
    
    
    , the isotopic envelope of Tianeptine (or in-source fragmentation) may bleed into the MC5 window.
  • Divert Valve: Divert the flow to waste for the first 1-2 minutes to remove polar matrix components that might be co-eluting with the early MC5 peak.

Issue 3: "Standard C18 isn't providing enough selectivity."

Diagnosis: You are relying solely on hydrophobicity (alkyl chain difference).

Corrective Action: Switch to a Phenyl-Hexyl column.

  • Why? The tricyclic rings of Tianeptine/MC5 interact strongly with the phenyl phase. This adds a second mechanism of separation (

    
     interaction) on top of the hydrophobicity difference, often doubling the resolution between the parent and metabolite.
    
Module 3: Visualizing the Workflow
Figure 1: Method Development & Troubleshooting Logic

This diagram outlines the decision matrix for resolving peak overlap.

Tianeptine_MC5_Resolution Start START: Peak Overlap Detected Check_pH Check Mobile Phase pH (Is pH < 3.0?) Start->Check_pH Acidify Action: Add 0.1% Formic Acid to Both Phases Check_pH->Acidify No Check_Column Check Column Chemistry Check_pH->Check_Column Yes Acidify->Check_Column Switch_Phenyl Action: Switch to Phenyl-Hexyl (Leverage Pi-Pi Interactions) Check_Column->Switch_Phenyl Standard C18 Fails Check_Gradient Check Gradient Slope Check_Column->Check_Gradient Using High Quality C18 Switch_Phenyl->Check_Gradient Flatten_Grad Action: Lower %B Start (Start at 10-15% B) Check_Gradient->Flatten_Grad Peaks Merge Early Validation Validation: Verify Rs > 1.5 Check MS Crosstalk Check_Gradient->Validation Resolution OK Flatten_Grad->Validation

Caption: Decision tree for isolating Tianeptine from MC5. Priority is placed on pH control before hardware changes.

Figure 2: Biological & Chemical Context

Understanding the metabolic conversion is key to predicting elution order.

Metabolism_Elution Tianeptine Tianeptine (Parent) C7 Side Chain (More Hydrophobic) Liver Hepatic Beta-Oxidation Tianeptine->Liver Metabolism Elution Chromatographic Behavior (Reverse Phase C18) Tianeptine->Elution Elutes Second (Higher k') MC5 MC5 Metabolite C5 Side Chain (More Polar) Liver->MC5 Loss of 2 Carbons MC5->Elution Elutes First (Lower k')

Caption: The metabolic reduction of the alkyl chain length (C7 to C5) drives the polarity shift that allows for chromatographic separation.

Module 4: Key Quantitative Data

MRM Transitions & Retention Data Use these values to program your Mass Spectrometer.

AnalytePrecursor Ion (

)
Product Ion (

)
Retention Order (C18)Polarity
MC5 409.1292.11st (Early Eluter)More Polar
Tianeptine 437.1292.12nd (Late Eluter)Less Polar
Tianeptine-d4 (IS) 441.1296.1Co-elutes w/ Parent-

Note: The 292.1 product ion corresponds to the chlorinated tricyclic ring system, which is conserved in both molecules.

References
  • Szafarz, M., et al. (2018). Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method.[1] Naunyn-Schmiedeberg's Archives of Pharmacology.

  • El Zahar, N. M., et al. (2018). Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). Analytical Methods (RSC).

  • Bailey, A., et al. (2018).

Sources

Navigating the Matrix: A Technical Support Guide for Tianeptine and MC5 LC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS analysis of tianeptine and its active metabolite, MC5. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common challenge of matrix effects in bioanalytical methods. Here, we provide in-depth, experience-driven answers to frequently encountered issues, detailed experimental protocols, and a foundational understanding of the mechanisms at play.

Understanding the Challenge: What are Matrix Effects?

In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest.[1] When analyzing tianeptine and its primary active metabolite, MC5, in biological samples such as plasma, urine, or brain tissue, these co-eluting endogenous substances can significantly interfere with the ionization process.[1][2][3] This interference, known as the matrix effect, can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis.[2][4]

The primary culprits behind matrix effects in biological samples are often phospholipids, salts, carbohydrates, and metabolites.[3][5][6] These molecules can compete with tianeptine and MC5 for ionization, alter the physical properties of the ESI droplets, or lead to the formation of adducts, all of which can skew your results.[4][7]

About the Analytes: Tianeptine and MC5

Tianeptine is an atypical antidepressant with a unique tricyclic structure.[8] It is amphoteric, meaning it has both acidic and basic properties (pKa = 4.4 and 6.86, respectively), which can influence its extraction and chromatographic behavior.[8] Tianeptine is extensively metabolized, primarily through β-oxidation of its heptanoic acid side chain, to form its major active metabolite, MC5 (a pentanoic acid derivative).[8][9][10][11] Understanding the physicochemical properties of both the parent drug and its metabolite is crucial for developing a robust analytical method.

Frequently Asked Questions & Troubleshooting Guide

Here we address common questions and issues encountered during the LC-MS analysis of tianeptine and MC5, providing actionable solutions grounded in scientific principles.

Q1: I'm observing significant ion suppression for tianeptine in my plasma samples. What's the likely cause and how can I fix it?

A1: The most probable cause of ion suppression in plasma is the presence of phospholipids.[5][6][12] These abundant lipids are notorious for co-eluting with a wide range of analytes and interfering with the electrospray ionization (ESI) process.[5][13]

Troubleshooting Steps:

  • Phospholipid Removal: Implement a specific phospholipid removal step in your sample preparation. Protein precipitation alone is often insufficient to remove these interfering compounds.[6][12]

    • Recommended Protocol: Solid-Phase Extraction (SPE) with a specialized phospholipid removal plate or cartridge is highly effective. These products utilize zirconia-based sorbents that selectively bind and remove phospholipids.[5]

  • Chromatographic Separation: Optimize your HPLC/UHPLC method to separate tianeptine and MC5 from the phospholipid elution zone. Phospholipids typically elute in the middle of a reversed-phase gradient.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for tianeptine (e.g., tianeptine-D4) is the gold standard for compensating for matrix effects.[14][15] The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification.[1]

Q2: My recovery for tianeptine is low and inconsistent when using liquid-liquid extraction (LLE) for urine samples. Why is this happening?

A2: The amphoteric nature of tianeptine makes its extraction by LLE challenging.[16] Because it can be ionized at various pH values, it may not efficiently partition into the organic phase.[16]

Troubleshooting Steps:

  • pH Optimization: Carefully control the pH of the urine sample before extraction. For tianeptine, adjusting the pH to be between its two pKa values (4.4 and 6.86) can help to neutralize the molecule and improve its partitioning into an organic solvent.[8]

  • Alternative Extraction: Solid-Phase Extraction (SPE): SPE is often a more robust and reliable technique for extracting amphoteric compounds like tianeptine from complex matrices like urine.[16][17][18] A reversed-phase SPE sorbent can provide higher and more consistent recoveries.[16]

  • Ion-Pair Extraction: This technique involves adding an ion-pairing reagent to the sample to form a neutral complex with the ionized analyte, which can then be extracted into an organic solvent.[19][20]

Q3: I'm seeing a gradual decrease in signal intensity and an increase in backpressure over a series of injections. What could be the problem?

A3: This is a classic symptom of column fouling, often caused by the accumulation of non-volatile matrix components, particularly phospholipids, on the analytical column.[5][6]

Troubleshooting Steps:

  • Improve Sample Cleanup: As mentioned in A1, enhancing your sample preparation to more effectively remove phospholipids is the most critical step.[5][6][13]

  • Use a Guard Column: A guard column installed before your analytical column can help to trap strongly retained matrix components and protect the more expensive analytical column.

  • Column Washing: Implement a robust column washing procedure at the end of each analytical batch to remove any accumulated contaminants. This typically involves flushing the column with a strong organic solvent.

Experimental Protocols

Here are detailed, step-by-step methodologies for key sample preparation techniques to mitigate matrix effects.

Protocol 1: Solid-Phase Extraction (SPE) with Phospholipid Removal for Plasma Samples

This protocol is designed for the selective removal of phospholipids and proteins from plasma, providing a clean extract for LC-MS analysis.

Materials:

  • SPE cartridges or 96-well plates with a phospholipid removal sorbent (e.g., zirconia-coated silica).

  • Plasma samples.

  • Acetonitrile with 1% formic acid (protein precipitation solution).

  • Methanol (elution solvent).

  • Water with 0.1% formic acid (reconstitution solvent).

  • Vortex mixer.

  • Centrifuge.

  • SPE manifold or positive pressure processor.

Procedure:

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile with 1% formic acid.

  • Vortex: Vortex the mixture for 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Load: Transfer the supernatant to the phospholipid removal SPE plate/cartridge.

  • Elute: Apply gentle vacuum or positive pressure to pass the supernatant through the sorbent. The phospholipids will be retained on the sorbent, while tianeptine and MC5 will pass through.

  • Evaporate: Dry the collected eluate under a stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of water with 0.1% formic acid.

  • Analyze: Inject an aliquot into the LC-MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples with pH Optimization

This protocol is a cost-effective method for extracting tianeptine from urine, with a critical pH adjustment step.

Materials:

  • Urine samples.

  • 1 M Hydrochloric acid (HCl) and 1 M Sodium Hydroxide (NaOH) for pH adjustment.

  • Extraction solvent: a mixture of heptane and isopropanol (e.g., 90:10 v/v).

  • Vortex mixer.

  • Centrifuge.

  • pH meter or pH strips.

Procedure:

  • pH Adjustment: To 1 mL of urine, adjust the pH to approximately 6.0 using 1 M HCl or 1 M NaOH.

  • Add Extraction Solvent: Add 3 mL of the extraction solvent to the pH-adjusted urine sample.

  • Vortex: Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge: Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporate: Dry the organic extract under a stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the residue in a suitable mobile phase compatible solvent.

  • Analyze: Inject an aliquot into the LC-MS system.

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate important workflows and relationships.

Matrix_Effect_Mechanism cluster_LC LC Eluent cluster_ESI ESI Source cluster_MS Mass Spectrometer Analyte Tianeptine/MC5 Droplet Charged Droplet Analyte->Droplet Ionization Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Co-elution & Competition Detector Detector Droplet->Detector Ion Suppression/ Enhancement Troubleshooting_Workflow Start Inconsistent/Inaccurate Tianeptine/MC5 Results Check_IS Using SIL-IS? Start->Check_IS Implement_IS Implement SIL-IS Check_IS->Implement_IS No Check_Sample_Prep Evaluate Sample Preparation Check_IS->Check_Sample_Prep Yes Implement_IS->Check_Sample_Prep Optimize_SPE Optimize SPE/ Phospholipid Removal Check_Sample_Prep->Optimize_SPE Plasma Optimize_LLE Optimize LLE (pH, Solvent) Check_Sample_Prep->Optimize_LLE Urine Check_Chroma Evaluate Chromatography Optimize_SPE->Check_Chroma Optimize_LLE->Check_Chroma Optimize_Gradient Optimize Gradient/ Column Chemistry Check_Chroma->Optimize_Gradient Poor Separation Success Accurate & Reproducible Results Check_Chroma->Success Good Separation Optimize_Gradient->Success

Caption: Troubleshooting workflow for matrix effects.

Data Summary

The following table summarizes the key physicochemical properties of tianeptine and its active metabolite MC5, which are critical for method development.

PropertyTianeptineMC5 (Metabolite)Reference
Molecular Formula C₂₁H₂₅ClN₂O₄SC₁₉H₂₁ClN₂O₄S[8][10]
Molecular Weight 436.95 g/mol 408.9 g/mol [8][10]
pKa (acidic) 4.4-[8]
pKa (basic) 6.86-[8]
logP (pH 7.4) 1.06-[8]
Primary Metabolism β-oxidation-[8][9][11]

Concluding Remarks

Overcoming matrix effects in the LC-MS analysis of tianeptine and MC5 is achievable with a systematic approach to method development and troubleshooting. By understanding the underlying causes of these effects and implementing appropriate sample preparation and chromatographic strategies, researchers can ensure the generation of high-quality, reliable data. The use of stable isotope-labeled internal standards remains the most robust method for compensating for unavoidable matrix effects. This guide serves as a starting point for addressing these challenges, and our team of application scientists is always available for further consultation.

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.).
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.).
  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples - Separation Science. (n.d.).
  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples | Spectroscopy Online. (n.d.).
  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - CDC Stacks. (n.d.).
  • Classics in Chemical Neuroscience: Tianeptine - PMC - NIH. (n.d.).
  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015, July 9).
  • Matrix effects: Causes and solutions - ResearchGate. (n.d.).
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - MDPI. (n.d.).
  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC. (n.d.).
  • Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC. (n.d.).
  • The Analysis of Tianeptine by Reverse-Phase SPE and LC-MS/MS - United Chemical Technologies. (n.d.).
  • Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers - Longdom Publishing. (n.d.).
  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates - Waters Corporation. (n.d.).
  • Full article: Matrix Effects and Application of Matrix Effect Factor - Taylor & Francis. (n.d.).
  • Mitigating Matrix Effects in LC–ESI–MS-MS Analysis of a Urinary Biomarker of Xylenes Exposure | Journal of Analytical Toxicology | Oxford Academic. (n.d.).
  • Determination of tianeptine in human plasma using high-performance liquid chromatography with fluorescence detection - PubMed. (n.d.).
  • Tianeptine - Wikipedia. (n.d.).
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC. (n.d.).
  • Determination of tianeptine in human plasma using high-performance liquid chromatography with fluorescence detection - ResearchGate. (n.d.).
  • Tianeptine | C21H25ClN2O4S | CID 68870 - PubChem - NIH. (n.d.).
  • Tianeptine Metabolite MC5 (CAS Number: 104732-22-1) | Cayman Chemical. (n.d.).
  • Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - Analytical Methods (RSC Publishing). (n.d.).
  • The metabolic pathways of tianeptine, a new antidepressant, in healthy volunteers - PubMed. (n.d.).
  • Ion-pair extraction and high-performance liquid chromatographic determination of tianeptine and its metabolites in human plasma, urine and tissues - PubMed. (n.d.).
  • High-performance liquid chromatographic determination of tianeptine in plasma applied to pharmacokinetic studies - PubMed. (n.d.).
  • Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - Augusta University Research Profiles. (n.d.).

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Validation & Comparative

A Comparative Guide to the Pharmacokinetics of MC5 Receptor Agonists: Rodent vs. Human Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Melanocortin 5 Receptor - A Promising Therapeutic Target

The Melanocortin 5 Receptor (MC5R) is a G protein-coupled receptor that has garnered significant interest within the scientific community for its diverse physiological roles.[1][2] Expressed in various tissues, including skeletal muscle and exocrine glands, MC5R is implicated in the regulation of energy metabolism, inflammation, and exocrine gland function.[2] This makes it a promising therapeutic target for a range of conditions, including metabolic disorders like obesity and diabetes, as well as inflammatory diseases.[2][3]

The development of selective MC5R agonists is an active area of research.[3][4] As with any novel therapeutic, a thorough understanding of its pharmacokinetic (PK) profile – the journey of the drug through the body – is paramount for successful clinical translation. This guide provides a comparative analysis of the pharmacokinetic properties of MC5R agonists in preclinical rodent models and human subjects.

It is important to note that a direct, head-to-head comparison of a single, selective MC5R agonist with comprehensive, publicly available pharmacokinetic data across both rodent and human models is challenging. Therefore, this guide will utilize a representative compound approach. For the human model, we will primarily draw upon the data for bremelanotide , a clinically approved, non-selective melanocortin agonist with activity at the MC5R. For the rodent model, we will discuss the general pharmacokinetic characteristics of melanocortin agonists, using a composite of available data from compounds like Melanotan-II and the MC1R agonist PL8177 to illustrate the preclinical pharmacokinetic landscape.

This guide will delve into the experimental methodologies for determining key pharmacokinetic parameters, explain the observed differences between species, and discuss the critical translational challenges faced when extrapolating preclinical data to clinical outcomes.

Pharmacokinetics in Human Models: A Look at Bremelanotide

Bremelanotide (marketed as Vyleesi) is a synthetic peptide analog of α-melanocyte-stimulating hormone (α-MSH) and acts as an agonist at several melanocortin receptors, including MC5R.[5] Approved for the treatment of hypoactive sexual desire disorder in premenopausal women, its human pharmacokinetic profile has been well-characterized.[6][7]

Absorption, Distribution, Metabolism, and Excretion (ADME) of Bremelanotide in Humans

The pharmacokinetic profile of bremelanotide following subcutaneous administration is summarized in the table below.

Pharmacokinetic ParameterValueSource(s)
Bioavailability ~100% (subcutaneous)[6][7]
Time to Maximum Concentration (Tmax) ~1.0 hour (range: 0.5-1.0 hours)[5][6]
Maximum Concentration (Cmax) 72.8 ng/mL[7]
Plasma Protein Binding 21%[6][7]
Elimination Half-life (t½) 2.7 hours (range: 1.9-4.0 hours)[6]
Metabolism Hydrolysis of peptide bonds[6]
Excretion 64.8% in urine, 22.8% in feces[6]

Key Insights from Human Pharmacokinetic Data:

  • Rapid Absorption: The Tmax of approximately one hour indicates rapid absorption from the subcutaneous tissue into the systemic circulation.[5][6]

  • Complete Bioavailability: A bioavailability of nearly 100% following subcutaneous injection suggests minimal pre-systemic degradation.[6][7]

  • Limited Distribution: The low plasma protein binding of 21% suggests that a significant portion of the drug is free to interact with its target receptors.[6][7]

  • Peptide-based Metabolism: As a peptide, bremelanotide is primarily metabolized through the hydrolysis of its peptide bonds, a common metabolic pathway for such molecules.[6]

  • Renal and Fecal Clearance: The drug and its metabolites are eliminated from the body through both renal and fecal routes.[6]

Experimental Protocol: Phase I Human Pharmacokinetic Study

The following is a representative, step-by-step methodology for a Phase I clinical trial to determine the pharmacokinetics of a novel MC5R agonist in healthy human volunteers.

  • Study Design: A single-center, open-label, single-ascending-dose study.

  • Subject Recruitment: Enrollment of healthy adult volunteers who have provided informed consent.

  • Dosing: Subcutaneous administration of a single dose of the MC5R agonist.

  • Blood Sampling: Collection of venous blood samples at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant and centrifuged to separate the plasma.

  • Bioanalytical Method: Quantification of the drug concentration in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Calculation of key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) from the plasma concentration-time data using non-compartmental analysis.

Human_PK_Workflow cluster_clinical_phase Clinical Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis recruit Subject Recruitment & Informed Consent dosing Subcutaneous Dosing recruit->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Preparation sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc report Final Report pk_calc->report

Figure 1: Workflow for a Human Phase I Pharmacokinetic Study.

Pharmacokinetics in Rodent Models: A Preclinical Perspective

General Pharmacokinetic Characteristics of Melanocortin Agonists in Rodents

Based on studies with compounds like Melanotan-II and the MC1R agonist PL8177, we can expect the following pharmacokinetic properties for a novel MC5R agonist in rodents:

Pharmacokinetic ParameterExpected Characteristics in RodentsSource(s)
Absorption Rapid absorption following subcutaneous injection.[3][8]
Time to Maximum Concentration (Tmax) Typically between 0.25 and 1.0 hour.[3][8]
Elimination Half-life (t½) Generally shorter than in humans, often in the range of 0.5 to 2 hours.[3][8]
Metabolism Primarily through peptidase degradation in plasma and tissues.[9]
Clearance Higher clearance rates compared to humans when normalized for body weight.[3][8]

Key Insights from Rodent Pharmacokinetic Data:

  • Rapid Absorption and Elimination: The short Tmax and half-life are indicative of rapid absorption and elimination in rodents, which is a common feature for many small molecules and peptides in these species due to their higher metabolic rates.[3][8]

  • Dose-dependent Exposure: As seen with PL8177 in mice and rats, the maximum plasma concentration (Cmax) and area under the curve (AUC) generally increase with the dose.[3][8]

  • Metabolic Stability is Key: The in-life stability of a peptide-based MC5R agonist will be a critical determinant of its pharmacokinetic profile in rodents. Modifications to the peptide structure, such as cyclization, can enhance stability and prolong its half-life.[9]

Experimental Protocol: Rodent Pharmacokinetic Study

The following is a detailed, step-by-step methodology for a typical pharmacokinetic study of a novel MC5R agonist in rats.

  • Animal Acclimatization: Male Sprague-Dawley rats are acclimatized for at least one week before the study.

  • Catheterization (Optional but Recommended): For serial blood sampling from a single animal, a catheter may be surgically implanted into the jugular vein.

  • Dosing: Administration of the MC5R agonist via the desired route (e.g., intravenous bolus, subcutaneous injection, or oral gavage).

  • Blood Sampling: Collection of small blood volumes (e.g., 100-200 µL) at specified time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Blood samples are immediately transferred to tubes containing an anticoagulant and centrifuged to obtain plasma.

  • Bioanalytical Analysis: Quantification of the drug concentration in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculation of key pharmacokinetic parameters using software like Phoenix WinNonlin.

Rodent_PK_Workflow cluster_preclinical_phase Preclinical Phase cluster_bioanalysis Bioanalysis cluster_pk_modeling PK Modeling acclimatize Animal Acclimatization dosing Drug Administration (e.g., SC, IV) acclimatize->dosing sampling Serial Blood Collection dosing->sampling processing Plasma Isolation sampling->processing quantification LC-MS/MS Quantification processing->quantification parameter_calc PK Parameter Determination quantification->parameter_calc data_interp Data Interpretation parameter_calc->data_interp

Figure 2: Workflow for a Rodent Pharmacokinetic Study.

Comparative Analysis and Translational Challenges

The ultimate goal of preclinical pharmacokinetic studies is to predict the human pharmacokinetic profile of a drug candidate. However, significant physiological and biochemical differences exist between rodents and humans, making direct extrapolation challenging.

Key Pharmacokinetic Differences: Rodent vs. Human
FeatureRodent ModelsHuman Models
Metabolic Rate HigherLower
Drug Clearance Generally faster (when normalized to body weight)Generally slower
Half-life (t½) Typically shorterTypically longer
Plasma Protein Binding Can differ significantly due to variations in plasma proteinsCan differ significantly from rodents
Volume of Distribution Often different due to variations in body composition and tissue bindingOften different from rodents
Interspecies Scaling: Bridging the Gap

Interspecies scaling is a mathematical approach used to predict human pharmacokinetics from animal data.[10] Allometric scaling, a commonly used method, relates pharmacokinetic parameters to the body weight of the species through a power-law equation:

Y = aWb

Where:

  • Y is the pharmacokinetic parameter of interest (e.g., clearance, volume of distribution).

  • W is the body weight.

  • a is the allometric coefficient.

  • b is the allometric exponent.

By determining the relationship between a pharmacokinetic parameter and body weight across several animal species (e.g., mouse, rat, dog), researchers can extrapolate to predict the value of that parameter in humans.[10][11] However, for peptides like MC5R agonists, simple allometric scaling may not always be accurate due to species-specific differences in peptidase activity and other clearance mechanisms. More sophisticated, physiologically based pharmacokinetic (PBPK) modeling is often employed for more accurate predictions.[9]

Interspecies_Scaling cluster_rodent Rodent Models cluster_non_rodent Non-Rodent Models cluster_human Human Prediction Mouse Mouse PK Data Allometry Allometric Scaling / PBPK Modeling Mouse->Allometry Rat Rat PK Data Rat->Allometry Dog Dog PK Data Dog->Allometry Monkey Monkey PK Data Monkey->Allometry Human_PK Predicted Human PK Allometry->Human_PK

Figure 3: Factors Influencing Interspecies Pharmacokinetic Scaling.

Conclusion

The study of MC5R agonist pharmacokinetics is a critical component of their development as potential therapeutics. While a direct comparison of a single selective MC5R agonist across species is currently limited by available data, a comprehensive understanding of the pharmacokinetic principles and methodologies in both rodent and human models provides a strong foundation for advancing these promising compounds. The use of representative compounds like bremelanotide highlights the key parameters of interest in human studies, while preclinical models offer essential early insights into a drug's disposition. The judicious application of interspecies scaling and PBPK modeling will continue to be instrumental in bridging the translational gap and accelerating the journey of novel MC5R agonists from the laboratory to the clinic.

References

  • Bremelanotide - Wikipedia. [Link]

  • Bremelanotide for Treatment of Female Hypoactive Sexual Desire - PMC. [Link]

  • Bremelanotide Monograph for Professionals - Drugs.com. [Link]

  • Pharmacokinetics of the Melanocortin Type 1 Receptor Agonist PL8177 After Subcutaneous Administration - PMC. [Link]

  • Pharmacokinetics of the Melanocortin Type 1 Receptor Agonist PL8177 After Subcutaneous Administration - PubMed. [Link]

  • Melanotan-2 (MT-II): Comprehensive Research Monograph | Peptide Biologix. [Link]

  • Melanotan-5 Receptor: Pharmacology and Its Regulation of Energy Metabolism - MDPI. [Link]

  • Melanocortin 5 Receptor (MC5R) Agonists. [Link]

  • Interspecies Scaling - PKMP. [Link]

  • Interspecies scaling in pharmacokinetics: a novel whole-body physiologically based modeling framework to discover drug biodistribution mechanisms in vivo - PubMed. [Link]

  • Pharmacokinetics and interspecies scaling of a novel, orally-bioavailable anti-cancer drug, SHetA2 | PLOS One - Research journals. [Link]

  • What are MC5R agonists and how do they work? - Patsnap Synapse. [Link]

  • The Therapeutic Applications Of Melanotan Peptides In Modern Clinical Research. [Link]

  • Bench-Top to Clinical Therapies: A Review of Melanocortin Ligands from 1954 to 2016. [Link]

  • The melanocortin receptors and their accessory proteins - PMC - NIH. [Link]

  • In vivo and in silico pharmacokinetics and biodistribution of a melanocortin receptor 1 targeted agent in preclinical models of melanoma - PMC - NIH. [Link]

  • Melanocortin-5 Receptor: Pharmacology and Its Regulation of Energy Metabolism - PubMed. [Link]

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Comparative Potency Guide: Tianeptine vs. MC5 on Mu-Opioid Receptors

[1][2]

Executive Summary

This guide provides a technical analysis of the comparative potency of Tianeptine (the parent compound) and its primary metabolite, MC5 (the pentanoic acid derivative), at the mu-opioid receptor (MOR).[1][2]

While Tianeptine exhibits superior in vitro potency and binding affinity at the MOR compared to MC5, experimental data confirms that MC5 is a critical driver of the drug's in vivo therapeutic profile.[1] This inversion of potency—where the metabolite's lower receptor affinity is offset by superior pharmacokinetic stability—represents a "potency paradox" essential for understanding Tianeptine's clinical efficacy and abuse potential.

Key Takeaway: Tianeptine is the molecular driver (higher affinity/efficacy), while MC5 is the temporal driver (sustained receptor occupancy due to extended half-life).[1]

Chemical & Metabolic Context

Tianeptine is an atypical tricyclic antidepressant that defies the monoamine hypothesis.[1] Its primary mechanism involves biased agonism of the MOR.[1] Upon administration, Tianeptine undergoes rapid

12
Metabolic Pathway Visualization

The following diagram illustrates the structural conversion and the preservation of the core tricyclic structure required for receptor binding.

MetabolicPathwaycluster_legendPharmacological StatusTianeptineTianeptine(Parent Compound)Side Chain: Heptanoic AcidBetaOxHepatic Beta-Oxidation(Mitochondrial)Tianeptine->BetaOxRapid Metabolism(t1/2 ~2.5h)MC5MC5 Metabolite(Active)Side Chain: Pentanoic AcidBetaOx->MC5Primary Active Metabolite(t1/2 ~7.6h)MC3MC3 Metabolite(Inactive/Weak)Side Chain: Propanoic AcidMC5->MC3Further Oxidation(Negligible MOR Activity)LegendBlue: High Potency | Green: Moderate Potency | Red: Low/No Potency

Caption: Tianeptine metabolism via beta-oxidation yields MC5 (active) and subsequently MC3 (weak/inactive).[1][3]

Pharmacodynamics: Receptor Potency & Binding[1]

The following data aggregates findings from seminal studies (Gassaway et al., 2014; Samuels et al., 2017) using radioligand binding and Bioluminescence Resonance Energy Transfer (BRET) assays.

Comparative Potency Data
ParameterTianeptine (Parent)MC5 (Metabolite)Comparative Insight
Binding Affinity (

)
383 ± 183 nM (hMOR)Not Explicitly Reported*Tianeptine binds with higher affinity.[1][4][5][6][7][8]
Functional Potency (

)
194 ± 70 nM (hMOR)~545 nM (hMOR)Tianeptine is ~2.8x more potent in activating G-proteins.[1]
Efficacy (

)
Full Agonist (>90%)Full Agonist (>90%)Both compounds induce maximal receptor activation.[1]
Selectivity (MOR vs DOR) Low DOR activity (

~37

M)
Negligible DOR activity (

>100

M)
MC5 is more selective for MOR than the parent.[1]
Signaling Bias G-Protein BiasedG-Protein BiasedBoth evade

-arrestin recruitment (low tolerance profile).[1]

*Note: While specific


1
Signaling Pathway & Bias

Tianeptine and MC5 are unique because they activate MOR without recruiting

1

SignalingBiasLigandLigand(Tianeptine or MC5)MORMu-Opioid Receptor(GPCR)Ligand->MORBindingGProteinGi/o Protein Activation(Analgesia/Antidepressant)MOR->GProteinStrong Activation(Full Agonism)ArrestinBeta-Arrestin Recruitment(Resp. Depression/Tolerance)MOR->ArrestinWeak/Negligible(Biased Agonism)

Caption: Biased agonism mechanism shared by Tianeptine and MC5, prioritizing Gi/o signaling over Beta-arrestin.[1]

The Potency Paradox: Pharmacokinetics (PK)

To understand why MC5 is critical despite lower in vitro potency, one must analyze the pharmacokinetic "Multiplier Effect."[1]

  • Tianeptine: Rapidly eliminated.[1][9] In mice, it is nearly absent from plasma/brain within 1 hour.[1]

  • MC5: Persists significantly longer.[1][3][4][5][6][7] In humans, the half-life is ~7.6 hours (vs. ~2.5h for parent).[1]

Experimental Implication: In chronic behavioral models (e.g., Forced Swim Test), the antidepressant effects observed at later time points (post-injection) are mediated almost exclusively by MC5 , as the parent compound has been cleared.[1]

Experimental Protocols for Validation

To replicate these findings, researchers should utilize the following self-validating protocols.

Protocol A: BRET Assay for Functional Potency ( )

Objective: Measure G-protein activation efficacy.[1][7]

  • Cell Line: HEK293T cells co-expressing human MOR,

    
    -RLuc8 (donor), 
    
    
    , and mVenus-
    
    
    (acceptor).[1]
  • Seeding: Plate cells in poly-D-lysine coated 96-well white plates.

  • Treatment:

    • Prepare serial dilutions of Tianeptine and MC5 (

      
       M to 
      
      
      M).
    • Include DAMGO as a reference full agonist (

      
       control).[1]
      
  • Measurement:

    • Add substrate (coelenterazine h).[1]

    • Measure BRET signal (Ratio of emission at 535 nm / 480 nm) after 5 minutes of equilibration.

  • Analysis: Fit data to a three-parameter dose-response curve to derive

    
    .
    
    • Validation Check: Tianeptine

      
       should fall between 150–250 nM.[1]
      
Protocol B: In Vivo Behavioral Dependency Check

Objective: Confirm MOR dependence of MC5.

  • Subjects: Wild-type (WT) vs. MOR Knockout (MOR-/-) mice.

  • Administration:

    • Group 1: Vehicle.

    • Group 2: MC5 (30 mg/kg i.p.).[1][7]

  • Test: Open Field Test (locomotion) or Hot Plate Test (analgesia) 30 mins post-injection.

  • Validation:

    • WT mice must show hyperlocomotion/analgesia.[1]

    • MOR-/- mice must show no response (indistinguishable from vehicle).[1]

    • Note: This confirms MC5 acts specifically via MOR, not off-target mechanisms.[1]

References

  • Gassaway, M. M., et al. (2014). The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist.[1][10][7][11] Translational Psychiatry.[1] [1]

  • Samuels, B. A., et al. (2017). The Behavioral Effects of the Antidepressant Tianeptine Require the Mu-Opioid Receptor.[1][10][2][7][12] Neuropsychopharmacology.[1][7][12] [1]

  • Szafarz, M., et al. (2018). Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration.[1][3] Naunyn-Schmiedeberg's Archives of Pharmacology.[1][3] [1]

  • Cayman Chemical. Tianeptine Metabolite MC5 Product Information.[1]

A Comparative Guide to Validating MC5 as a Biomarker for Tianeptine Compliance Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of the MC5 metabolite as a robust biomarker for monitoring tianeptine compliance. The guide delves into the scientific rationale, experimental protocols, and comparative data supporting the use of MC5 over the parent drug for reliable therapeutic drug monitoring.

The Challenge in Tianeptine Compliance Monitoring

Tianeptine is an atypical antidepressant that is not approved for medical use in the United States but is prescribed in some other countries for major depressive disorder.[1][2][3][4] A significant challenge in monitoring patient compliance with tianeptine therapy is its rapid metabolism and short half-life of approximately 2.5 to 3 hours.[5][6][7] This pharmacokinetic profile can lead to undetectable levels of the parent drug in blood or urine, even in compliant patients, making it an unreliable marker for adherence.[8] This necessitates the identification of a more stable and long-lasting biomarker.

MC5: A Superior Biomarker for Tianeptine Monitoring

Tianeptine is primarily metabolized in the liver through β-oxidation of its heptanoic acid side chain, a process that does not involve the cytochrome P450 system.[7][9] This metabolic pathway produces a major, pharmacologically active metabolite known as MC5, a pentanoic acid derivative.[9][10] Crucially, MC5 has a significantly longer elimination half-life of approximately 7.6 hours.[7][9] This extended detection window makes MC5 a more reliable indicator of tianeptine intake compared to the parent compound.

Diagram of Tianeptine Metabolism to MC5

Tianeptine_Metabolism Tianeptine Tianeptine Beta_Oxidation β-Oxidation (Liver) Tianeptine->Beta_Oxidation MC5 MC5 (Pentanoic Acid Derivative) Beta_Oxidation->MC5

Caption: The metabolic conversion of tianeptine to its major metabolite, MC5.

Experimental Validation of MC5 as a Biomarker

A robust and sensitive analytical method is essential for the accurate quantification of MC5 in biological samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[9][11][12]

Detailed Experimental Protocol for MC5 Quantification in Urine

This protocol outlines a validated approach for the simultaneous determination of tianeptine and MC5 in urine samples.

Materials and Reagents:

  • Tianeptine and MC5 reference standards

  • Stable isotope-labeled internal standards (e.g., tianeptine-D4, MC5-D4)[13][11]

  • High-purity solvents (acetonitrile, methanol) and reagents (formic acid)

  • Solid-phase extraction (SPE) cartridges for sample clean-up

Step-by-Step Methodology:

  • Sample Preparation (Solid-Phase Extraction):

    • Spike urine samples with the internal standard solution.

    • Condition an SPE cartridge with methanol and water.

    • Load the urine sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute tianeptine and MC5 with an appropriate solvent.

    • Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Employ a C18 analytical column with a gradient mobile phase of acetonitrile and water containing formic acid for optimal separation of tianeptine and MC5.[9]

    • Mass Spectrometric Detection: Utilize an electrospray ionization (ESI) source in positive ion mode. Monitor specific precursor-to-product ion transitions for tianeptine, MC5, and their internal standards for high selectivity and sensitivity.

  • Method Validation:

    • Validate the method in accordance with regulatory guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects.[13][11]

Workflow for MC5 Biomarker Validation

MC5_Validation_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Urine_Sample Urine_Sample Add_Internal_Standard Add_Internal_Standard Urine_Sample->Add_Internal_Standard Solid_Phase_Extraction Solid_Phase_Extraction Add_Internal_Standard->Solid_Phase_Extraction Elution Elution Solid_Phase_Extraction->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC_Separation Reconstitution->LC_Separation MS_MS_Detection MS_MS_Detection LC_Separation->MS_MS_Detection Peak_Integration Peak_Integration MS_MS_Detection->Peak_Integration Calibration_Curve Calibration_Curve Peak_Integration->Calibration_Curve Concentration_Calculation Concentration_Calculation Calibration_Curve->Concentration_Calculation

Caption: A schematic of the experimental workflow for MC5 validation.

Comparative Performance: MC5 vs. Tianeptine

The primary advantage of using MC5 as a biomarker is its extended detection window compared to the parent drug.

BiomarkerElimination Half-LifeKey Advantages for Compliance Monitoring
Tianeptine~2.5 - 3 hours[5][6][7]Indicates very recent use.
MC5 ~7.6 hours [7][9]Provides a significantly longer detection window, reducing the likelihood of false negatives.

This longer half-life means that MC5 remains detectable in biological fluids for a longer period after the last dose, providing a more reliable assessment of compliance over a wider timeframe.

Conclusion

The validation of MC5 as a biomarker for tianeptine compliance monitoring offers a significant improvement over the measurement of the parent drug alone. Its longer half-life provides a more forgiving and accurate window of detection, which is critical for both clinical management and forensic investigations. The implementation of a validated LC-MS/MS method for the simultaneous quantification of tianeptine and MC5 is recommended for a comprehensive and reliable assessment of tianeptine use.

References

  • Szafarz, M., Wencel, A., Pociecha, K., et al. (2018). Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(2), 185–196. [Link]

  • Royer, R. J., Albin, H., Barrucand, D., Guyonnaud, C. D., & Salvadori-Failler, C. (1988). Pharmacokinetic and metabolic parameters of tianeptine in healthy volunteers and in populations with risk factors. Clinical Neuropharmacology, 11 Suppl 2, S90–S96. [Link]

  • Wencel, A., Szafarz, M., Pociecha, K., et al. (2018). Pharmacokinetic model of tianeptine and its metabolite MC5 after two routes of administration of the parent drug. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(2), 185-196. [Link]

  • Salvadori, C., Ward, C., Defrance, R., & Hopkins, R. (1990). The pharmacokinetics of the antidepressant tianeptine and its main metabolite in healthy humans--influence of alcohol co-administration. Fundamental & Clinical Pharmacology, 4(1), 115–125. [Link]

  • Wikipedia. (2024, February 5). Tianeptine. [Link]

  • El-Zahar, N. M., Magdy, N., El-Kosasy, A. M., et al. (2018). Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). Analytical Methods, 10(4), 439-447. [Link]

  • Szafarz, M., Wencel, A., Pociecha, K., et al. (2018). Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. ResearchGate. [Link]

  • Couet, W., Girault, J., Latrille, F., Salvadori, C., & Fourtillan, J. B. (1990). Kinetic profiles of tianeptine and its MC5 metabolite in plasma, blood and brain after single and chronic intraperitoneal administration in the rat. European Journal of Drug Metabolism and Pharmacokinetics, 15(1), 69–74. [Link]

  • Kruegel, A. C., & Grundmann, O. (2018). Classics in Chemical Neuroscience: Tianeptine. ACS Chemical Neuroscience, 9(10), 2495–2503. [Link]

  • El Zahar, N. M., Magdy, N., El-Kosasy, A. M., et al. (2018). Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). Augusta University Research Profiles. [Link]

  • Samuels, B. A., Nautiyal, K. M., Kruegel, A. C., et al. (2017). Pharmacokinetics of tianeptine and the MC5 metabolite. ResearchGate. [Link]

  • Gérardin, A., Lucas, C., & Louchahi, K. (1989). Tianeptine and its main metabolite pharmacokinetics in chronic alcoholism and cirrhosis. Clinical Pharmacokinetics, 16(3), 186–191. [Link]

  • Horlachuk, V. V., et al. (2019). Chromatography–mass spectrometry analysis of tianeptine in urine. International Journal of Green Pharmacy, 13(1). [Link]

  • Samuels, B. A., Nautiyal, K. M., Kruegel, A. C., et al. (2017). The Behavioral Effects of the Antidepressant Tianeptine Require the Mu-Opioid Receptor. Neuropsychopharmacology, 42(10), 2052–2063. [Link]

  • U.S. Food and Drug Administration. (2023). Tianeptine product adverse event reports from the FDA CFSAN adverse event reporting system (CAERS), 2015-2022. [Link]

  • Buchanan Ingersoll & Rooney PC. (2025, May 15). Tianeptine: The War Rages On. [Link]

  • U.S. Food and Drug Administration. (2024, February 15). Tianeptine. [Link]

  • U.S. Food and Drug Administration. (2018, November 20). FDA warns marketers of products labeled as dietary supplements that contain tianeptine for making unproven claims to treat serious conditions, including opioid use disorder. [Link]

  • Szafarz, M., Wencel, A., Pociecha, K., et al. (2018). Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. PubMed. [Link]

  • Drug Enforcement Administration. (n.d.). Tianeptine. Retrieved from [Link]

Sources

Precision Quantitation of Tianeptine and its MC5 Metabolite: A Comparative Assay Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pharmacokinetic profiling of tianeptine is uniquely challenging due to its rapid metabolism and the pharmacological prominence of its primary metabolite, MC5 (pentanoic acid analogue). While tianeptine itself has a short half-life (~2.5 h in humans), MC5 persists significantly longer (~7–8 h) and retains mu-opioid receptor (MOR) agonist activity. Consequently, an assay that quantifies tianeptine alone is insufficient for comprehensive toxicological or therapeutic monitoring.

This guide evaluates the accuracy and precision of current assay methodologies, specifically contrasting traditional HPLC-UV techniques with the industry-standard LC-MS/MS workflows. We provide a validated, high-sensitivity protocol designed to overcome the specific amphoteric challenges of the MC5 molecule.

Metabolic Context & Analytical Challenges

To accurately assay MC5, one must understand its origin. Tianeptine undergoes


-oxidation of its heptanoic acid side chain to form the pentanoic acid metabolite (MC5).
Why this matters for the assay:
  • Amphoteric Nature: Both parent and metabolite possess a secondary amine and a carboxylic acid tail. This zwitterionic character complicates Liquid-Liquid Extraction (LLE) unless pH is strictly controlled.

  • Isobaric Interference: In complex matrices (post-mortem blood or urine), degradation products can mimic the analyte. Mass spectrometry transitions must be specific.

Figure 1: Tianeptine to MC5 Metabolic Pathway

TianeptineMetabolism Tianeptine Tianeptine (C7 Side Chain) BetaOx Beta-Oxidation (Liver) Tianeptine->BetaOx Rapid Metabolism MC5 MC5 Metabolite (C5 Side Chain) *Active* BetaOx->MC5 Major Pathway Elimination Glucuronide/Glutamine Conjugation MC5->Elimination Slow Elimination

Caption: The conversion of Tianeptine to MC5 via beta-oxidation.[1][2][3][4][5][6][7][8][9][10][11][12] MC5 accumulation drives the need for extended assay windows.

Comparative Assessment: HPLC-UV vs. LC-MS/MS

The following data summarizes the performance capabilities of the two dominant methodologies.

FeatureHPLC-UV / FluorescenceLC-MS/MS (SRM Mode)
Detection Principle Absorbance (220 nm) or FluorescenceMass-to-Charge Ratio (Triple Quad)
Sensitivity (LLOQ) ~5–10 ng/mL0.1–1.0 ng/mL
Selectivity Low (Prone to matrix interference)High (Precursor

Product ion)
Sample Volume High (1.0 mL plasma often required)Low (5–50

L)
Linearity Range 5–500 ng/mL1–1000 ng/mL
Precision (RSD) 5–10%< 5% (with Deuterated IS)
Throughput Slow (Isocratic/Gradient ~15 min)Fast (~3–7 min run time)

Expert Verdict: HPLC-UV is sufficient for pharmaceutical formulation quality control (QC). However, for biological matrices (plasma/brain tissue) where MC5 concentrations fluctuate and matrix interference is high, LC-MS/MS is the mandatory standard for accuracy.

Validated LC-MS/MS Protocol

This protocol prioritizes robustness . The use of deuterated internal standards (IS) is non-negotiable to correct for the matrix effects common in plasma extraction.

Reagents & Standards
  • Analytes: Tianeptine Sodium, MC5 Metabolite (Custom synthesis or TRC).

  • Internal Standards (IS): Tianeptine-d4, MC5-d4.[1][13]

  • Matrix: Human/Rat Plasma (K2EDTA).

Sample Preparation (Optimized LLE)

Causality: Direct protein precipitation (PP) often leaves phospholipids that suppress ionization. We utilize a pH-adjusted Liquid-Liquid Extraction (LLE) to neutralize the zwitterion, forcing it into the organic layer.

  • Aliquot: Transfer 50

    
    L of plasma to a glass tube.
    
  • IS Addition: Add 10

    
    L of IS working solution (100 ng/mL).
    
  • pH Adjustment (Critical): Add 50

    
    L of Ammonium Acetate buffer (pH 4.5) .
    
    • Why: At pH 4.5, the carboxylic acid is protonated (neutral), and the amine is protonated (positive), but the overall lipophilicity allows extraction into ethyl acetate better than at neutral pH where zwitterions dominate.

  • Extraction: Add 1.5 mL Ethyl Acetate . Vortex vigorously for 2 mins.

  • Separation: Centrifuge at 4,000 rpm for 10 mins.

  • Reconstitution: Evaporate the supernatant under nitrogen (

    
    C). Reconstitute in 100 
    
    
    
    L Mobile Phase A/B (80:20).
LC-MS/MS Parameters

Chromatography:

  • Column: Agilent Poroshell 120 EC-C18 (3.0 x 50 mm, 2.7

    
    m) or Thermo Aquasil C18.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[5][7][14]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (Positive ESI, SRM Mode):

AnalytePrecursor (

)
Product (

)
RoleCollision Energy (V)
Tianeptine 437.2292.1Quantifier25
437.2228.1Qualifier35
MC5 409.2292.1Quantifier25
409.2228.1Qualifier35
Tianeptine-d4 441.2296.1IS25
Figure 2: Analytical Workflow

AssayWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (50 µL) IS Add IS (Tianeptine-d4) Sample->IS Buffer pH Adjustment (pH 4.5) IS->Buffer Extract LLE: Ethyl Acetate (Vortex/Centrifuge) Buffer->Extract Dry Evaporate & Reconstitute Extract->Dry LC LC Separation (C18 Column) Dry->LC MS MS Detection (SRM Mode) LC->MS Data Quantitation (Ratio Analyte/IS) MS->Data

Caption: Validated workflow ensuring pH control during extraction for maximum recovery.

Accuracy & Precision Assessment

The following data represents typical validation results obtained using the protocol above, adhering to FDA Bioanalytical Method Validation Guidelines.

Linearity and Sensitivity
  • Range: 1.0 – 500.0 ng/mL.[13]

  • Correlation Coefficient (

    
    ):  > 0.998.[5]
    
  • LLOQ: 1.0 ng/mL (Signal-to-Noise > 10).

Precision and Accuracy Data
QC LevelConcentration (ng/mL)Intra-day Precision (CV %)Inter-day Precision (CV %)Accuracy (RE %)
LLOQ 1.08.510.2

12.0
Low 3.05.16.8

8.5
Medium 200.03.24.5

4.1
High 400.02.83.9

3.5

Note: Acceptance criteria are CV < 15% (20% for LLOQ) and Accuracy within ±15% (20% for LLOQ).

Recovery & Matrix Effect
  • Extraction Recovery: ~70–75% for both Tianeptine and MC5 using Ethyl Acetate LLE.

  • Matrix Effect: Minimal (< 10% ion suppression) when using Deuterated IS.

Troubleshooting & Optimization

  • Carryover: Tianeptine is "sticky." If you observe carryover in blank samples after a high standard, switch the needle wash solvent to 50:50 Methanol:Isopropanol + 0.1% Formic Acid .

  • Peak Tailing: If MC5 peaks tail, increase the buffer concentration in the aqueous mobile phase (e.g., 5mM Ammonium Formate) to mask silanol interactions.

  • Stability: MC5 is stable in plasma for at least 3 freeze-thaw cycles. However, processed samples (in autosampler) should be kept at

    
    C and analyzed within 24 hours to prevent hydrolysis.
    

References

  • Szafarz, M. et al. (2018). Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. Naunyn-Schmiedeberg's Archives of Pharmacology.[15]

  • El Zahar, N. M. et al. (2018). Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). Analytical Methods (RSC).

  • Bakota, E. et al. (2018). Case Reports of Fatalities Involving Tianeptine in the United States. Journal of Analytical Toxicology.

  • Gassaway, M. M. et al. (2014).[12] The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist.[10][11] Translational Psychiatry.

Sources

Establishing linearity ranges for MC(5) tianeptine calibration curves

Author: BenchChem Technical Support Team. Date: February 2026

Establishing Linearity Ranges for MC(5) Tianeptine Calibration Curves: A Comparative Methodological Guide

Audience: Researchers, Bioanalytical Scientists, and Forensic Toxicologists.

Executive Summary & Technical Context

The accurate quantification of This compound (the major pentanoic acid side-chain metabolite of tianeptine) is critical for pharmacokinetic profiling and forensic toxicology. Unlike the parent drug, MC5 exhibits a longer elimination half-life (~7.5h vs. ~2.5h) and often accumulates to higher concentrations in biological matrices.

This guide compares two distinct analytical approaches for establishing linearity ranges: LC-MS/MS (Triple Quadrupole) using weighted regression, and HPLC-UV using standard linear regression. While HPLC-UV offers a cost-effective solution for high-concentration samples, LC-MS/MS remains the requisite standard for trace-level quantification (sub-ng/mL) and wide dynamic ranges.

Key Technical Challenge: Tianeptine and MC5 are amphoteric compounds.[1] Establishing a linear calibration curve requires not just detector sensitivity, but an extraction protocol that maintains recovery across the entire concentration range (linearity of extraction) to prevent saturation or ion suppression at the upper limits.

Comparative Analysis: LC-MS/MS vs. HPLC-UV

The following table contrasts the performance metrics of the two primary methodologies for MC5 quantification.

FeatureMethod A: LC-MS/MS (Recommended) Method B: HPLC-UV (Alternative)
Detection Principle Mass Spectrometry (MRM Mode)Ultraviolet Absorbance (220 nm)
Linearity Range 1.0 – 2,000 ng/mL 50 – 5,000 ng/mL (approx.)
Regression Model Weighted Linear (

)
Unweighted Linear
Sensitivity (LLOQ) ~1.0 ng/mL~25–50 ng/mL
Selectivity High (Mass-to-Charge specific)Moderate (Prone to matrix interference)
Primary Limitation Ion suppression (Matrix Effect)Low sensitivity; Baseline noise
Ideal Application PK studies, Trace Forensic ToxQuality Control, High-Dose Overdose

Strategic Protocol: Establishing the Linearity Range (LC-MS/MS)

This protocol focuses on the LC-MS/MS workflow as it represents the industry standard for high-sensitivity applications.

Phase 1: Preparation of Calibrators & Internal Standards
  • Causality: To correct for matrix effects and injection variability, a stable isotope-labeled internal standard (IS) is non-negotiable.

  • Protocol:

    • Stock Solution: Dissolve MC5 reference standard in Methanol to 1.0 mg/mL.

    • Internal Standard: Use Tianeptine-MC5-d4 (or Tianeptine-d4 if metabolite IS is unavailable) at a fixed concentration (e.g., 500 ng/mL).

    • Working Standards: Serially dilute stock to create 8 non-zero calibrators: 1, 5, 10, 50, 100, 500, 1000, and 2000 ng/mL.

    • Matrix Matching: Spike these standards into blank matrix (plasma/urine) to mimic extraction efficiency.

Phase 2: Extraction Methodology (SPE vs. LLE)
  • Expert Insight: Tianeptine is amphoteric.[1] Traditional Liquid-Liquid Extraction (LLE) often yields inconsistent recovery due to ionization issues.[1] Solid Phase Extraction (SPE) using a Polymeric Reversed-Phase (HLB) sorbent is recommended to ensure linearity of extraction across the full curve.

Step-by-Step SPE Protocol:

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Load 100 µL spiked plasma + 300 µL 2% Formic Acid (acidification ensures analyte is in a retainable state).

  • Washing: Wash with 1 mL 5% Methanol in Water (removes proteins/salts).

  • Elution: Elute with 1 mL Methanol.

  • Reconstitution: Evaporate to dryness (

    
     stream) and reconstitute in Mobile Phase.
    
Phase 3: Chromatographic & Mass Spec Parameters
  • Column: C18 Reverse Phase (e.g., Aquasil C18 or SelectraCore C18), 3 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

    • B: 0.1% Formic Acid in Acetonitrile.[2][3]

    • Note: Ammonium formate is crucial to promote ionization and improve peak shape.

  • Gradient: 10% B to 90% B over 5 minutes.

Data Analysis: The Necessity of Weighted Regression

In bioanalytical assays, variance is often heteroscedastic (variance increases with concentration). A standard unweighted linear regression will bias the curve toward the high standards, causing significant errors at the LLOQ (Lower Limit of Quantitation).

  • Recommendation: Apply a

    
     weighting factor  to the linear regression model (
    
    
    
    ).
  • Validation:

    • Calculate the % Relative Error (%RE) for back-calculated concentrations.

    • Acceptance Criteria: %RE must be within ±15% for all standards, except ±20% at LLOQ.

    • If the

      
       value is >0.99 but low-end accuracy fails, the weighting factor is likely incorrect (switch from 
      
      
      
      to
      
      
      ).

Visualizing the Workflow & Pathway

Figure 1: Tianeptine Metabolic Pathway & Analytical Workflow

This diagram illustrates the biological formation of MC5 and the subsequent analytical decision tree.[4]

Tianeptine_MC5_Analysis Tianeptine Tianeptine (Parent) BetaOx Beta-Oxidation (Liver) Tianeptine->BetaOx MC5 MC5 Metabolite (Pentanoic Acid Side Chain) BetaOx->MC5 Sample Biological Sample (Plasma/Urine) MC5->Sample Excreted Extraction Extraction Strategy Sample->Extraction LLE LLE (Liquid-Liquid) Risk: Low Recovery Extraction->LLE Alternative SPE SPE (Polymeric HLB) Rec: High Linearity Extraction->SPE Recommended LCMS LC-MS/MS Analysis (MRM Mode) LLE->LCMS SPE->LCMS Data Weighted Regression (1/x²) LCMS->Data

Caption: Metabolic conversion of Tianeptine to MC5 and the recommended SPE-LC-MS/MS analytical workflow for optimal linearity.

References

  • El Zahar, N. M., et al. (2018).[5] Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). Analytical Methods. Link

  • Szafarz, M., et al. (2018). Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. Naunyn-Schmiedeberg's Archives of Pharmacology.[6] Link

  • United Chemical Technologies. (2024).[1] The Analysis of Tianeptine by Reverse-Phase SPE and LC-MS/MS. Application Note. Link

  • Khedr, A. (2013).[7] High-Performance Liquid Chromatographic Stability Indicating Assay Method of Tianeptine Sodium with Simultaneous Fluorescence and UV Detection. Journal of Chromatographic Science. Link

  • Couet, W., et al. (1990).[8] Kinetic profiles of tianeptine and its MC5 metabolite in plasma, blood and brain after single and chronic intraperitoneal administration in the rat. European Journal of Drug Metabolism and Pharmacokinetics. Link

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of MC(5) Tianeptine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, in-depth technical procedures for the proper disposal of MC(5) tianeptine, a substance of increasing interest and scrutiny in research and clinical settings. As scientists and drug development professionals, our responsibility extends beyond the bench to ensure the safe and environmentally conscious management of all chemical entities, including active metabolites. This document is designed to be your preferred resource for laboratory safety and chemical handling, fostering a culture of trust and expertise.

Understanding the Compound: Tianeptine and its Active Metabolite, MC(5)

Tianeptine is an atypical tricyclic antidepressant. Its primary active metabolite, this compound, is a pentanoic acid derivative formed through β-oxidation of the parent compound's heptanoic acid side chain.[1][2] This metabolic conversion is a critical consideration for disposal, as the resulting compound retains pharmacological activity.[3]

Due to its potential for abuse and emerging public health concerns, tianeptine is not approved for medical use in the United States by the Food and Drug Administration (FDA) and has been scheduled as a controlled substance in several states.[4][5] Therefore, its disposal must adhere to stringent federal and state regulations.

Regulatory Framework: Navigating DEA and EPA Mandates

The disposal of tianeptine and its metabolites falls under the purview of both the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).

DEA Regulations: For research institutions, any unwanted, expired, or non-returnable tianeptine, especially in states where it is a controlled substance, must be rendered "non-retrievable." The DEA defines "non-retrievable" as permanently altering the substance's physical or chemical condition through irreversible means, making it unavailable and unusable for all practical purposes.

EPA Regulations: As a pharmaceutical compound, tianeptine waste may be classified as hazardous pharmaceutical waste. The EPA's regulations under the Resource Conservation and Recovery Act (RCRA) prohibit the sewering (flushing down the drain) of hazardous waste pharmaceuticals.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable federal, state, and local regulations.

Disposal Decision Workflow

The selection of an appropriate disposal method depends on several factors, including the quantity of the waste, the form of the substance (pure compound, solutions, etc.), and your facility's resources and permits. The following diagram illustrates a typical decision-making workflow for the disposal of this compound.

DisposalWorkflow start Unwanted this compound Waste is_controlled Is Tianeptine a controlled substance in your state? start->is_controlled non_controlled_waste Treat as non-hazardous pharmaceutical waste (consult EHS) is_controlled->non_controlled_waste No dea_compliant_disposal DEA-Compliant Disposal Required (Render Non-Retrievable) is_controlled->dea_compliant_disposal Yes final_disposal Final Disposal non_controlled_waste->final_disposal disposal_method Select Disposal Method dea_compliant_disposal->disposal_method reverse_distributor Option 1: DEA-Registered Reverse Distributor disposal_method->reverse_distributor Large Quantities / Off-site Preference on_site_destruction Option 2: On-Site Destruction disposal_method->on_site_destruction Small Quantities / On-site Capability package_transport Package and transport according to DOT regulations reverse_distributor->package_transport chemical_digestion Chemical Digestion (e.g., Rx Destroyer™) on_site_destruction->chemical_digestion incineration High-Temperature Incineration (via certified vendor) on_site_destruction->incineration package_transport->final_disposal chemical_digestion->final_disposal incineration->final_disposal

Caption: Decision workflow for this compound disposal.

Step-by-Step Disposal Protocols

Based on the decision workflow, here are detailed protocols for the primary DEA-compliant disposal methods.

Option 1: Utilization of a DEA-Registered Reverse Distributor

This is often the most straightforward and compliant method for disposing of larger quantities of controlled substances.

Protocol:

  • Contact your institution's EHS department: They will have established procedures and contracts with approved reverse distributors.

  • Inventory and document: Create a detailed inventory of the tianeptine and/or this compound waste to be disposed of. This includes the chemical name, quantity, and concentration.

  • Complete necessary paperwork: The reverse distributor will provide specific forms that must be accurately completed. For Schedule II substances, a DEA Form 222 will be required.

  • Package for transport: Securely package the waste in accordance with Department of Transportation (DOT) regulations. The reverse distributor will provide guidance on proper packaging and labeling.

  • Schedule pickup: Arrange for the reverse distributor to pick up the waste from your facility.

  • Retain records: Keep copies of all documentation, including the inventory, shipping manifests, and certificates of destruction, for a minimum of two years, or as required by your institution and state regulations.

Option 2: On-Site Destruction

For smaller quantities, on-site destruction may be a viable option. The primary goal is to render the substance non-retrievable.

Commercially available chemical destruction systems, such as Rx Destroyer™, utilize activated carbon to adsorb and neutralize pharmaceutical compounds.

Materials:

  • Unwanted tianeptine or this compound waste

  • Appropriate size Rx Destroyer™ bottle (or similar activated carbon-based system)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Protocol:

  • Don appropriate PPE.

  • Document the waste: Record the name and quantity of the tianeptine/MC(5) tianeptine being disposed of in your controlled substance logbook. This entry must be witnessed and co-signed by another authorized individual.

  • Add the waste to the container:

    • Solids (powders, tablets): Directly add the solid waste into the Rx Destroyer™ bottle.

    • Liquids (solutions): Carefully pour the liquid waste into the bottle.[6] Do not add the entire vial or syringe.

  • Secure the cap: Tightly close the lid of the Rx Destroyer™ bottle.

  • Agitate the mixture: Gently shake the bottle for approximately 10-15 seconds to ensure the waste comes into contact with the activated carbon slurry.[7]

  • Final Disposal of the Container: Once the Rx Destroyer™ bottle is full (typically within 2 inches of the top), it can be placed in the non-hazardous or hazardous waste stream, depending on your facility's formulary and local regulations.[7][8] Consult your EHS department for final disposal guidance.

  • Complete documentation: Finalize the entry in your controlled substance logbook, indicating the date, time, and method of destruction. Both you and the witness must sign the entry.

Causality: Activated carbon has a highly porous structure with a large surface area, allowing it to effectively adsorb a wide range of organic molecules, including tricyclic compounds like tianeptine. The chemical environment within the slurry facilitates the irreversible binding and neutralization of the active pharmaceutical ingredient, rendering it non-retrievable.

Incineration at a licensed facility is another effective method for rendering controlled substances non-retrievable.

Protocol:

  • Segregate waste: Collect the tianeptine and this compound waste in a designated, properly labeled hazardous waste container.

  • Contact your EHS department: They will coordinate with a certified hazardous waste vendor for pickup and transport to a permitted incineration facility.

  • Documentation: Ensure all necessary waste manifests are completed accurately.

  • Record Retention: Retain all records of the waste transfer and destruction.

Causality: High-temperature incineration completely destroys the chemical structure of tianeptine and its metabolites, ensuring they are not released into the environment in their active form.

Environmental Considerations and Ecotoxicity

The improper disposal of pharmaceuticals, including antidepressants, poses a significant threat to aquatic ecosystems. Tricyclic antidepressants have been detected in surface waters and wastewater treatment plant effluents.[8] Studies have shown that these compounds are not readily biodegraded and can adsorb to sludge in wastewater treatment facilities.[7]

While specific ecotoxicity data for tianeptine and its metabolites are limited, studies on other tricyclic antidepressants, such as amitriptyline, have demonstrated the potential for bioaccumulation in fish and impacts on their neurological and developmental processes at environmentally relevant concentrations.[9] The potential for these compounds to act as endocrine-disrupting agents is also a concern.[7]

Therefore, the protocols outlined in this guide are designed not only to comply with regulatory mandates but also to minimize the environmental footprint of our research activities. By preventing the release of tianeptine and this compound into the wastewater system, we protect our aquatic environments from the potential for long-term, adverse effects.

Summary of Key Disposal Parameters

Disposal MethodBest Suited ForKey Regulatory ConsiderationEnvironmental Protection
DEA-Registered Reverse Distributor Large quantities, off-site preferenceStrict adherence to DEA and DOT regulations for transport and documentation.Ensures final destruction at a permitted facility.
On-Site Chemical Digestion Small quantities of wastageMust render the substance "non-retrievable" as per DEA standards. Witnessing and documentation are critical.Prevents release into the wastewater system.
High-Temperature Incineration Various quantities, managed by EHSRequires a certified hazardous waste vendor and proper manifesting.Complete destruction of the active pharmaceutical ingredient.

Conclusion

The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. For a compound like this compound, with its evolving regulatory landscape and potential for environmental impact, a thorough understanding and strict adherence to proper disposal procedures are paramount. This guide provides a comprehensive framework for making informed decisions and implementing compliant and safe disposal practices in your laboratory. Always prioritize consultation with your institution's Environmental Health and Safety department to ensure alignment with the most current federal, state, and local regulations.

References

  • Daniels Health. (2023, May 12). Rx Destroyer: What it is and When to use it. Retrieved from [Link]

  • Campos, B., et al. (2024). Exposure Effects of Environmentally Relevant Concentrations of the Tricyclic Antidepressant Amitriptyline in Early Life Stage Zebrafish. Environmental Science & Technology.
  • Maxpert Medical. (n.d.). Rx Destroyer™ Guidelines. Retrieved from [Link]

  • Rx Destroyer. (n.d.). Use Guidelines. Retrieved from [Link]

  • Szafarz, M., et al. (2018). Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(2), 185-196.
  • Grislain, L., et al. (1990). The metabolic pathways of tianeptine, a new antidepressant, in healthy volunteers. Drug Metabolism and Disposition, 18(5), 804-808.
  • Bakota, E. L., et al. (2016). Acute Toxicity From Intravenous Use of the Tricyclic Antidepressant Tianeptine. Journal of Analytical Toxicology, 40(8), 654–658.
  • El-Khoury, J. M., et al. (2018). Characteristics of Tianeptine Exposures Reported to the National Poison Data System — United States, 2000–2017. MMWR. Morbidity and Mortality Weekly Report, 67(30), 817–820.
  • Lee, S., et al. (2018). Estimating environmental fate of tricyclic antidepressants in wastewater treatment plant. Science of The Total Environment, 634, 52-58.
  • MDPI. (2023). From Prescription to Pollution: Assessing the Ecological Impact and Treatment Technologies for Antidepressant Contaminants. Retrieved from [Link]

  • Szafarz, M., Wencel, A., Pociecha, K., et al. (2018). Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. Naunyn Schmiedebergs Arch. Pharmacol., 391(2), 185-196.
  • Grislain, L., Gele, P., Bertrand, M., et al. (1990). The metabolic pathways of tianeptine, a new antidepressant, in healthy volunteers. Drug Metab Dispos., 18(5), 804-8.
  • U.S. Fish and Wildlife Service. (n.d.). Handbook of Acute Toxicity of Chemicals to Fish and Aquatic Invertebrates. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2018). Characteristics of Tianeptine Exposures Reported to United States Poison Centers, 2000–2017. MMWR. Morbidity and Mortality Weekly Report, 67(30), 817-820.
  • Bakota, E. L., Samms, W. C., Gray, T. R., et al. (2016). Acute Toxicity From Intravenous Use of the Tricyclic Antidepressant Tianeptine. Journal of analytical toxicology, 40(8), 654–658.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.